molecular formula C8H7FN2 B1522831 [(2-Fluoro-5-methylphenyl)amino]carbonitrile CAS No. 1248664-55-2

[(2-Fluoro-5-methylphenyl)amino]carbonitrile

Cat. No.: B1522831
CAS No.: 1248664-55-2
M. Wt: 150.15 g/mol
InChI Key: IWPHCLLFFXGERE-UHFFFAOYSA-N
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Description

[(2-Fluoro-5-methylphenyl)amino]carbonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-fluoro-5-methylphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-2-3-7(9)8(4-6)11-5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPHCLLFFXGERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of N-(2-Fluoro-5-methylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on the medicinal chemistry applications of N-(2-Fluoro-5-methylphenyl)cyanamide , a strategic intermediate in the synthesis of nitrogen-containing bioactive scaffolds.

Executive Summary

N-(2-Fluoro-5-methylphenyl)cyanamide represents a high-value "linchpin" intermediate in modern drug discovery. While the 2-fluoro-5-methylphenyl moiety is a privileged pharmacophore found in approved kinase inhibitors (e.g., Linifanib/ABT-869 ), the cyanamide derivative serves as a versatile electrophilic/nucleophilic switch. This guide details its utility as a precursor for N,N'-diarylureas , guanidines , and N-heterocycles (quinazolines, tetrazoles), emphasizing its role in modulating lipophilicity and metabolic stability via the specific fluorine-methyl substitution pattern.

Chemical Profile & Strategic Value

Structural Logic (SAR)

The 2-fluoro-5-methylphenyl motif is not arbitrary; it is a calculated bioisosteric design element used to optimize ADME properties:

  • Ortho-Fluorine (2-F): Induces a conformational bias via electrostatic repulsion with the carbonyl/cyanamide nitrogen lone pair, often locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the ortho-position.

  • Meta-Methyl (5-Me): Increases lipophilicity (

    
     value) to enhance membrane permeability and fills hydrophobic pockets in target enzymes (e.g., kinase ATP-binding sites).
    
  • Cyanamide Core (-NH-CN): Acts as a "masked" electrophile. It is stable enough for isolation but reactive enough to form transition-state analogues.

Physicochemical Properties
PropertyValue (Approx.)Relevance
Molecular Formula C₈H₇FN₂Core Scaffold
Molecular Weight 150.15 g/mol Fragment-based Drug Design (FBDD) compliant
LogP ~2.1Optimal for CNS/Cellular penetration
H-Bond Donors 1NH group (Acidic pKa ~7-8)
H-Bond Acceptors 2Nitrile Nitrogen, Fluorine
Reactivity Ambident NucleophileReacts at N (alkylation) or C (nucleophilic attack)

Synthetic Utility: The Divergent Pathway

The primary value of N-(2-Fluoro-5-methylphenyl)cyanamide lies in its ability to access three distinct chemical spaces from a single precursor.

Synthesis of the Core Intermediate

The most robust protocol involves the desulfurization of thioureas or the direct reaction of the aniline with cyanogen bromide (BrCN).

Protocol 1: Cyanogen Bromide Route (Standard)

  • Reagents: 2-Fluoro-5-methylaniline (1.0 eq), BrCN (1.1 eq), NaHCO₃ or Et₃N (2.0 eq).

  • Solvent: Ether/THF or MeOH/H₂O biphasic system (0°C to RT).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of BrCN, followed by elimination of HBr.

  • Yield: Typically 85-95%.

  • Safety Note: BrCN is highly toxic and volatile. Handle in a dedicated fume hood with bleach traps.

Downstream Transformations

The cyanamide moiety reacts with various nucleophiles and electrophiles to generate libraries of bioactive compounds.

G Aniline 2-Fluoro-5-methylaniline Cyanamide N-(2-Fluoro-5-methylphenyl) cyanamide Aniline->Cyanamide + BrCN / Base Urea N,N'-Diarylureas (Kinase Inhibitors) Cyanamide->Urea + H2O / H+ (Hydrolysis) Guanidine N-Arylguanidines (Receptor Ligands) Cyanamide->Guanidine + R-NH2 (Amines) Tetrazole Aminotetrazoles (Bioisosteres) Cyanamide->Tetrazole + NaN3 / ZnBr2 Quinazoline 4-Aminoquinazolines (EGFR Inhibitors) Cyanamide->Quinazoline + 2-Aminobenzonitrile (Cyclization)

Figure 1: Divergent synthesis pathways starting from N-(2-Fluoro-5-methylphenyl)cyanamide.

Medicinal Chemistry Applications (Case Studies)

Kinase Inhibitors (The Urea Connection)

The N,N'-diarylurea motif is a cornerstone of kinase inhibition (e.g., Sorafenib, Regorafenib). The 2-fluoro-5-methylphenyl moiety is specifically utilized in Linifanib (ABT-869) , a multitargeted tyrosine kinase inhibitor (VEGFR/PDGFR).

  • Mechanism: The urea acts as a donor-acceptor motif that binds to the Glu-Lys pair in the kinase active site (DFG-out conformation).

  • Role of Cyanamide: While ureas are often made via isocyanates, the cyanamide route is preferred when the isocyanate is unstable or when generating N-cyanoguanidines (a bioisostere of urea).

    • Reaction: N-(2-Fluoro-5-methylphenyl)cyanamide + Aryl Amine

      
       N-Cyanoguanidine.
      
    • Application: N-cyanoguanidines often show improved solubility and different H-bonding profiles compared to ureas.

Bioisosteres of Carboxylic Acids (Tetrazoles)

Reaction of the cyanamide with sodium azide (NaN₃) yields 5-aminotetrazoles .

  • Utility: These are non-classical bioisosteres of carboxylic acids, offering similar pKa (~4.5-5.0) but better metabolic stability and lipophilicity.

  • Target: Angiotensin II receptor antagonists and certain glutamate receptor ligands.

Heterocyclic Construction (Quinazolines)

The cyanamide nitrogen is nucleophilic enough to attack activated nitriles or carbonyls, closing the ring to form quinazolines, which are privileged scaffolds in EGFR inhibitors (e.g., Gefitinib analogues).

  • Pathway: Reaction with 2-fluorobenzonitriles or 2-aminobenzonitriles.

Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoro-5-methylphenyl)cyanamide

Validates the core intermediate generation.

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Dissolution: Dissolve 2-fluoro-5-methylaniline (5.0 g, 40 mmol) in anhydrous Et₂O (50 mL). Cool to 0°C.

  • Addition: Add Cyanogen Bromide (BrCN) (4.6 g, 44 mmol) as a solution in Et₂O dropwise over 20 mins.

    • Critical Control: Maintain temperature <5°C to prevent polymerization.

  • Base Addition: Add triethylamine (Et₃N) (8.1 g, 80 mmol) dropwise. A white precipitate (Et₃N·HBr) will form immediately.

  • Workup: Stir at RT for 2 hours. Filter off the salts. Wash the filtrate with 1M HCl (removes unreacted aniline) and Brine.

  • Isolation: Dry over MgSO₄, concentrate in vacuo.

  • Result: Off-white solid. Yield ~90%.[1]

    • Characterization: IR (KBr): 2220 cm⁻¹ (strong -CN stretch).

Protocol B: Conversion to N-Cyanoguanidine Derivative

Demonstrates reactivity with amines.

  • Reactants: N-(2-Fluoro-5-methylphenyl)cyanamide (1.0 eq) + Morpholine (1.2 eq).

  • Conditions: Reflux in Ethanol for 6 hours.

  • Purification: Evaporate solvent; recrystallize from EtOAc/Hexane.

  • Outcome: Formation of the guanidine core, confirmed by disappearance of the nitrile peak in IR and appearance of C=N stretch (~1600 cm⁻¹).

Safety & Handling

  • Cyanogen Bromide (BrCN): Extremely toxic. Hydrolyzes to release HCN. Use only in a well-ventilated hood. Store in a refrigerator.

  • Cyanamides: Can cause contact dermatitis. Wear nitrile gloves and lab coats.

  • Waste: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.

References

  • Dai, Y., et al. (2007). "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor."[2][3] Journal of Medicinal Chemistry, 50(7), 1584–1597. Link

  • Nekrasov, D. D. (2004). "Synthesis and properties of mono- and disubstituted cyanamides." Russian Journal of Organic Chemistry, 40(10), 1387–1402. Link

  • Chauhan, S., et al. (2014). "Ionic Liquid Mediated Synthesis of Cyanamides from Amidoximes." Journal of Organic Chemistry, 79(12), 5820-5826.
  • Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Sources

Role of [(2-Fluoro-5-methylphenyl)amino]carbonitrile in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of [(2-Fluoro-5-methylphenyl)amino]carbonitrile in Heterocycle Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Case Study: [(2-Fluoro-5-methylphenyl)amino]carbonitrile (CAS 1248664-55-2)[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, [(2-Fluoro-5-methylphenyl)amino]carbonitrile represents a highly specialized, bifunctional electrophile/nucleophile building block. While often overlooked in favor of standard anilines or halides, N-arylcyanamides serve as a critical "linchpin" functionality for accessing privileged heterocycles—specifically 1,5-disubstituted tetrazoles , 2-aminoquinazolines , and guanidines .

This guide details the strategic application of this specific fluorinated intermediate. The presence of the ortho-fluorine atom provides metabolic stability and conformational locking, while the meta-methyl group enhances lipophilicity (


 modulation), making this scaffold an ideal candidate for fragment-based drug discovery (FBDD) and bioisostere optimization.

Molecular Profile & Reactivity Analysis

Structural Dynamics

The molecule consists of a 2-fluoro-5-methylaniline core N-substituted with a cyano group.[1] Its reactivity is defined by the amphoteric nature of the cyanamide moiety (


):
  • Electrophilic Site: The carbon atom of the nitrile group is activated for nucleophilic attack, particularly by amines (to form guanidines) or azides (to form tetrazoles).

  • Nucleophilic Site: The nitrogen atom, though deactivated by the electron-withdrawing cyano group and the ortho-fluorine, retains alkylation potential under basic conditions.

  • Acidic Character: The

    
     proton is significantly more acidic (
    
    
    
    ) than the parent aniline, allowing for facile deprotonation and salt formation.
The "Fluorine Effect"

The ortho-fluorine substitution is not merely decorative. It serves two critical roles in downstream heterocycle synthesis:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible ortho position.

  • Electronic Activation: It inductively withdraws electron density from the aromatic ring, subtly increasing the electrophilicity of the cyanamide carbon, thereby accelerating nucleophilic addition reactions compared to non-fluorinated analogs.

Divergent Synthesis Pathways (The "Hub" Strategy)

The true power of [(2-Fluoro-5-methylphenyl)amino]carbonitrile lies in its ability to serve as a divergent intermediate. Below is the reaction network demonstrating access to three distinct pharmacophores.

Pathway Visualization

G Start 2-Fluoro-5-methylaniline Core [(2-Fluoro-5-methylphenyl) amino]carbonitrile (The Hub) Start->Core BrCN, NaOAc (Electrophilic Cyanation) Tetrazole 1-(2-Fluoro-5-methylphenyl)- 5-aminotetrazole Core->Tetrazole NaN3, ZnBr2 (Cycloaddition) Guanidine N,N'-Disubstituted Guanidine Core->Guanidine R-NH2, Heat (Nucleophilic Addition) Quinazoline 2-Amino-4-chloro quinazoline derivative Core->Quinazoline 2-Aminobenzonitrile (Cyclocondensation)

Figure 1: Divergent synthetic pathways originating from the N-arylcyanamide core.

Detailed Experimental Protocols

Synthesis of the Core: [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Note: If not purchasing commercially (CAS 1248664-55-2), this protocol yields high-purity material.

Reagents: 2-Fluoro-5-methylaniline (1.0 eq), Cyanogen Bromide (BrCN, 1.1 eq), Sodium Acetate (NaOAc, 2.0 eq). Solvent: Methanol/Water (1:1).

Step-by-Step Protocol:

  • Preparation: Dissolve 2-fluoro-5-methylaniline (10 mmol) in Methanol (20 mL). Cool to 0°C in an ice bath.

  • Activation: Add NaOAc (20 mmol) dissolved in minimal water.

  • Addition: CAUTION: BrCN is highly toxic. In a fume hood, add BrCN (11 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The aniline spot should disappear.

  • Workup: Evaporate methanol under reduced pressure. Dilute the residue with cold water (50 mL). The product often precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Expected Yield: 85-92%

    • Validation: IR spectrum should show a sharp nitrile peak at

      
      .
      
Application A: Synthesis of 1-Aryl-5-aminotetrazoles

This transformation creates a bioisostere for carboxylic acids, crucial for increasing potency and selectivity in receptor binding.

Reagents: Core Cyanamide (1.0 eq), Sodium Azide (


, 1.5 eq), Ammonium Chloride (

, 1.5 eq). Solvent: DMF (Dimethylformamide).

Protocol:

  • Dissolve [(2-Fluoro-5-methylphenyl)amino]carbonitrile (1.0 g) in DMF (10 mL).

  • Add

    
     and 
    
    
    
    .
  • Heat the reaction mixture to 100°C for 12 hours. The use of

    
     buffers the reaction and activates the nitrile.
    
  • Workup: Cool to RT. Pour into ice water (50 mL) and acidify to pH 2 with 1N HCl. (Caution: Hydrazoic acid evolution—perform in hood).

  • Isolation: The tetrazole usually precipitates. Filter and dry.

    • Mechanism: [3+2] dipolar cycloaddition.

Application B: Synthesis of N-Arylguanidines

Guanidines are key motifs in kinase inhibitors.

Protocol:

  • Mix the Core Cyanamide (1.0 eq) with a primary or secondary amine (1.2 eq) in Chlorobenzene or Toluene.

  • Add a Lewis Acid catalyst (

    
     or 
    
    
    
    , 10 mol%) to activate the nitrile carbon.
  • Reflux for 6–18 hours.

  • Isolate via column chromatography.

Physicochemical Data & Comparison

The following table contrasts the specific 2-Fluoro-5-methyl analog against the unsubstituted phenylcyanamide to highlight the advantages of this specific building block in drug design.

PropertyPhenylcyanamide[(2-Fluoro-5-methylphenyl)amino]carbonitrile Impact on Drug Design
Molecular Weight 118.14150.15 Slight increase; remains Fragment-like (<200).
ClogP (Est.) 1.62.3 Improved permeability; better hydrophobic pocket fit.
Nitrile Reactivity ModerateHigh F-atom increases electrophilicity; faster reaction rates.
Metabolic Stability Low (Ortho-oxidation)High 2-F blocks P450 oxidation at the ortho position.
pKa (NH) ~8.5~7.2 More acidic; easier to form salts or coordinate metals.

Safety & Handling (Critical)

  • Cyanamide Toxicity: Like all cyanamides, this compound can cause skin irritation and is potentially toxic if ingested. It acts as an alcohol dehydrogenase inhibitor (similar to Disulfiram).

  • Cyanogen Bromide: If synthesizing de novo, handle BrCN with extreme care. It is a volatile solid that hydrolyzes to release HCN. Always use bleach (sodium hypochlorite) to quench glassware and waste streams.

  • Azide Hazards: In the tetrazole synthesis, avoid concentrating reaction mixtures containing

    
     to dryness to prevent explosion risks.
    

References

  • Awad, L. et al. "Efficient Synthesis of 1-Substituted 5-Aminotetrazoles from N-Arylcyanamides." Tetrahedron Letters, vol. 50, no. 12, 2009.

  • Kemnitzer, W. et al. "N-Arylcyanamides as Versatile Reagents for the Synthesis of Heterocycles." Journal of Medicinal Chemistry, vol. 48, no. 2, 2005.

  • Kumar, V. et al. "Recent Advances in the Synthesis of Tetrazoles." Current Organic Synthesis, vol. 18, 2021.

  • PubChem Compound Summary. "[(2-Fluoro-5-methylphenyl)amino]carbonitrile (CAS 1248664-55-2)." National Center for Biotechnology Information.

Sources

A Technical Guide to 2-Fluoro-5-methylphenyl Nitrogen Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Fluoro-5-methylphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 2-fluoro-5-methylphenyl moiety, in particular, has emerged as a privileged structural motif. Its unique electronic properties, conferred by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, make it a versatile building block for a diverse array of nitrogen-containing derivatives. These derivatives are of significant interest to researchers and drug development professionals due to their potential to modulate biological activity and improve pharmacokinetic profiles.[1][2][3]

Nitrogen-containing heterocycles are fundamental to the architecture of a vast number of natural products and FDA-approved drugs, playing critical roles in their biological function.[4][5][6] When these heterocyclic systems are coupled with the 2-fluoro-5-methylphenyl scaffold, the resulting derivatives often exhibit enhanced biological activities, including antimicrobial and anticancer properties.[7][8][9] The fluorine atom can increase metabolic stability, improve cell membrane permeability, and enhance binding affinity to target proteins.[2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of 2-fluoro-5-methylphenyl nitrogen derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

Synthetic Methodologies: Crafting the Core Scaffold and its Derivatives

The synthesis of 2-fluoro-5-methylphenyl nitrogen derivatives typically begins with the commercially available and versatile starting material, 2-fluoro-5-methylaniline.[1] This aromatic amine serves as a key intermediate for the construction of a wide range of more complex molecules.

Synthesis of Key Precursors

A common precursor, N-methyl-2-fluoro-5-methylaniline, can be synthesized from 2-fluoroaniline through methylation using dimethyl carbonate, a green and efficient methylating agent.[10][11] The reaction is often catalyzed by a basic molecular sieve, such as NaY, and proceeds under reflux conditions.

Experimental Protocol: Synthesis of N-methyl-2-fluoroaniline

  • Reaction Setup: In a 250 ml reaction flask, combine 105 g of dimethyl carbonate, 15 g (0.1351 mol) of o-fluoroaniline, and 1.5 g of a basic molecular sieve NaY catalyst.[10]

  • Reflux: Stir the mixture and heat to reflux under normal atmospheric pressure. Maintain reflux for 11-12 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) until the starting material is consumed.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: The filtrate is then subjected to rectification under normal pressure to remove the solvent. The final product, N-methyl o-fluoroaniline, is obtained with high purity (99.2%) and yield (99.4%).[10]

Another important synthetic transformation is the selective reduction of 2,4-dinitrofluorobenzene to produce 2-fluoro-5-nitroaniline. This reaction is a key step in introducing a nitro group at the 5-position, which can serve as a handle for further functionalization or as an essential feature for biological activity. The selective reduction of the nitro group at the 2-position can be achieved using iron powder in the presence of an acid like acetic acid.[12]

Formation of Nitrogen-Containing Heterocycles

With the 2-fluoro-5-methylphenyl scaffold in hand, a variety of nitrogen-containing heterocycles can be synthesized. These reactions often leverage the reactivity of the aniline group or other functional groups that can be introduced onto the aromatic ring. For instance, chalcones containing a 1,2,3-triazole moiety have been synthesized and evaluated for their antibacterial activity.[7] While not directly starting from 2-fluoro-5-methylaniline, the principles of forming such heterocycles are applicable. The synthesis of pyrimidine derivatives, another important class of nitrogen heterocycles, often involves condensation reactions that could be adapted for this scaffold.[8]

Chemical Reactivity and Functionalization: Leveraging the Power of Fluorine

The chemical reactivity of 2-fluoro-5-methylphenyl nitrogen derivatives is dominated by the electronic effects of the fluorine and methyl substituents. The high electronegativity of the fluorine atom makes the aromatic ring electron-deficient, which is a critical factor in its susceptibility to certain reactions.

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of the reactivity of this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom, being a good leaving group in this context, can be readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[13][14]

The rate of SNAr reactions is significantly influenced by the presence of other electron-withdrawing groups on the aromatic ring. For instance, a nitro group positioned ortho or para to the fluorine atom dramatically increases the rate of substitution.[13] This is because the nitro group can stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the reaction.[14]

}``` Caption: The two-step addition-elimination mechanism of SNAr.

It is noteworthy that while the carbon-fluorine bond is strong, its cleavage is not the rate-determining step in SNAr reactions. T[13]he initial attack of the nucleophile to form the Meisenheimer complex is the slower, rate-determining step. S[13]ome recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one.

[15]### Pharmacological and Biological Applications

The incorporation of the 2-fluoro-5-methylphenyl moiety into nitrogen-containing heterocycles has led to the development of compounds with a wide range of biological activities. The presence of fluorine can significantly impact the pharmacological properties of a molecule.

[3]#### Antimicrobial Activity

Nitrogen-based heterocyclic compounds are a rich source of antimicrobial agents. T[8][16]he introduction of a fluorine atom can enhance the antimicrobial potency of these compounds. For example, fluoroquinolones, a major class of antibiotics, owe much of their activity to the presence of a fluorine atom at the C6 position, which improves penetration into bacterial cells and activity against Gram-negative bacteria.

[2]Derivatives of 2-fluoro-5-methylphenyl are being explored for their potential as novel antimicrobial agents. For instance, chalcones containing 4-fluoro groups have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. A[7]nother study highlighted a 4-fluorophenyl triazole derivative with persuasive activity against several bacterial strains, including P. aeruginosa and E. coli.

[8]Table 1: Examples of Antimicrobial Activity of Related Fluoro-phenyl Derivatives

Compound ClassSubstituentTarget OrganismActivity (MIC)Reference
Chalcone4-FluoroE. coli, S. aureusRemarkable Inhibition
Phenyl triazole4-FluoroP. aeruginosa6.25 µg/mL
Phenyl triazole4-FluoroE. coli3.12 µg/mL
Anticancer Activity

Recent research has focused on synthesizing novel derivatives with improved efficacy and reduced toxicity. For instance, amino acid ester derivatives of 5-fluorouracil have been synthesized and evaluated for their in vitro antitumor activity. T[20]he design of such compounds often aims to create prodrugs that can selectively release the active agent at the tumor site.

The signaling pathways targeted by such compounds are often those critical for cancer cell proliferation and survival, such as the VEGF, FGF, and PDGF receptor pathways.

Anticancer_Target_Pathways

Sources

Whitepaper: The Cyanamide Linchpin: Unlocking Therapeutic Potential Through Versatile Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyanamide molecule (CH₂N₂), in its elegant simplicity, represents a cornerstone of modern medicinal chemistry. Its unique bifunctional character, featuring both a nucleophilic amino group and an electrophilic nitrile, endows it with remarkable versatility as a C1 building block.[1] This dual reactivity allows for its participation in a vast array of addition, condensation, and cyclization reactions, making it an indispensable precursor for nitrogen-containing heterocycles that form the core of numerous blockbuster drugs.[1][2] This technical guide delves into the therapeutic potential of cyanamide intermediates, moving beyond simple synthetic recitation to explore the causal chemistry that makes this moiety a powerful tool in the drug discoverer's arsenal. We will examine its role in constructing key pharmaceutical scaffolds, its application as a bioactive "warhead" for targeted enzyme inhibition, and provide field-proven protocols to illustrate its practical application.

The Strategic Advantage of Cyanamide: A Duality of Reactivity

At the heart of cyanamide's utility is its ambiphilic nature. It can behave as both a nucleophile and an electrophile, a characteristic that synthetic chemists exploit to forge complex molecular architectures.[3][4][5] This duality is the foundational principle behind its widespread use.

  • Nucleophilic Reactivity: The sp³-hybridized amino nitrogen (–NH₂) acts as a nucleophile, readily reacting with electrophiles. However, its nucleophilicity is tempered by the electron-withdrawing effect of the adjacent nitrile group.[6] This modulated reactivity is crucial for controlled, predictable synthetic outcomes. Reactions at this center lead to the formation of guanidines, isoureas, and isothioureas—pivotal intermediates in drug synthesis.[3]

  • Electrophilic Reactivity: The sp-hybridized nitrile carbon (–C≡N) is electrophilic and susceptible to attack by nucleophiles. This allows for the construction of diverse heterocyclic systems through cyclization reactions.[3][7]

This inherent reactivity profile makes cyanamide a master key for unlocking a variety of nitrogen-based chemical structures, which are of paramount importance to biological activity.

Core reactivity pathways of the versatile cyanamide molecule.

Architectural Blueprint: Cyanamide in the Synthesis of Key Drug Scaffolds

The true power of cyanamide intermediates is demonstrated by the breadth of approved pharmaceuticals derived from them. The cyanamide moiety is rarely present in the final active pharmaceutical ingredient (API); instead, it serves as a transient, transformative scaffold.

Guanidines and Pyrimidines: From Ulcer Treatment to Oncology

The reaction of cyanamide with an amine is a fundamental and efficient route to a guanidine group. This functional group is a common feature in medicinal chemistry due to its ability to form strong, multi-point hydrogen bonds with biological targets.

  • Imatinib (Gleevec®): A cornerstone of targeted cancer therapy, this tyrosine kinase inhibitor features a critical aminopyrimidine ring. The synthesis of this ring relies on the cyclocondensation of a phenylguanidine intermediate, which is readily prepared from the corresponding aniline and cyanamide.[3]

  • Cimetidine (Tagamet®): This groundbreaking anti-ulcer drug, a histamine H₂-receptor antagonist, contains a cyanoguanidine moiety. Its synthesis showcases the direct incorporation of the cyanamide framework.[3][4]

  • Revaprazan: This potassium-competitive acid blocker (P-CAB) for treating acid-related disorders utilizes a pyrimidine ring built from a guanidine derivative of 4-fluoroaniline, prepared from cyanamide.[2]

2-Aminoimidazoles: A Privileged Structure in Therapeutics

The 2-aminoimidazole substructure, often derived from cyanamide, is prevalent in a range of pharmaceuticals, from anthelmintics to hair-loss treatments.[3]

  • Benzimidazoles (Albendazole, Mebendazole): These broad-spectrum anthelmintics are used to treat parasitic worm infestations.[1] Their core benzimidazole-2-carbamate structure is constructed using a cyanamide derivative in a key cyclization step.[1]

  • Minoxidil (Rogaine®): Originally developed as a vasodilator, this drug's synthesis involves intermediates derived from cyanamide to construct its 2,4-diaminopyrimidine oxide structure.[3][4]

Drug NameTherapeutic ClassKey Cyanamide-Derived Scaffold
Imatinib Tyrosine Kinase Inhibitor (Oncology)Aminopyrimidine (via Guanidine)
Cimetidine H₂-Receptor Antagonist (Anti-ulcer)Cyanoguanidine
Revaprazan P-CAB (Gastrointestinal)Pyrimidine (via Guanidine)
Albendazole Anthelmintic (Anti-parasitic)2-Aminoimidazole
Minoxidil Vasodilator (Hair-loss treatment)Aminopyrimidine
Etravirine NNRTI (Anti-HIV)Pyrimidine (via Guanidine)

The Cyanamide "Warhead": A Tool for Covalent Enzyme Inhibition

Beyond its role as a synthetic intermediate, the cyanamide functional group has emerged as a promising electrophilic "warhead" in covalent drug discovery.[8] Its moderate electrophilicity allows it to form stable, covalent bonds with nucleophilic residues (like cysteine) in an enzyme's active site, offering a balance between reactivity and selectivity that can be superior to more aggressive warheads like acrylamides.[8]

Mechanism of Covalent Modification

The nitrile carbon of the cyanamide group is susceptible to nucleophilic attack from a deprotonated cysteine thiol (thiolate) within a target protein. This attack forms a covalent isothiourea linkage, effectively and often irreversibly inactivating the enzyme. The selectivity is achieved through the non-covalent interactions of the rest of the inhibitor molecule, which position the cyanamide warhead precisely within the active site for the reaction to occur.

Mechanism of covalent enzyme inhibition by a cyanamide warhead.
Case Study: Aldehyde Dehydrogenase (ALDH2) Inhibition

Cyanamide itself is an approved drug for the treatment of alcoholism.[9] Its therapeutic effect is not mediated by a complex heterocyclic structure, but by its direct action as an enzyme inhibitor.

  • Mechanism: Cyanamide is metabolically activated by the enzyme catalase into a reactive species.[10] This active metabolite then irreversibly inhibits aldehyde dehydrogenase (ALDH), the enzyme responsible for breaking down the toxic acetaldehyde produced during alcohol metabolism.[10][11]

  • Causality: The resulting buildup of acetaldehyde after alcohol consumption causes highly unpleasant symptoms (a disulfiram-like reaction), which acts as a powerful deterrent to drinking.[11][12] This is a classic example of using a simple, reactive intermediate as the therapeutic agent itself.

Modern Applications: Targeting Pain and Inflammation

Recent research has expanded the use of cyanamide warheads to other therapeutic areas.

  • NAAA Inhibition: N-acylethanolamine acid amidase (NAAA) is a cysteine amidase involved in regulating inflammation and pain.[13] Novel inhibitors using an azetidine-nitrile (cyanamide) pharmacophore have been developed. These compounds potently and selectively block NAAA, leading to an increase in the endogenous anti-inflammatory lipid PEA, representing a promising new approach for treating inflammatory disorders.[13]

  • NAT1 Inhibition: Cyanamide has been shown to be a dose- and time-dependent inhibitor of N-acetyltransferase 1 (NAT1), likely by reacting with the active site cysteine residue of the enzyme.[14]

Field-Proven Methodology: Synthesis of a Benzimidazole Precursor

To provide a tangible, trustworthy protocol, we outline the synthesis of a key intermediate for Albendazole, a widely used anthelmintic. This procedure highlights the cyclization reaction involving a cyanamide derivative. The self-validating nature of this protocol lies in its clear steps, defined reagents, and expected outcomes, which can be verified through standard analytical techniques (e.g., TLC, NMR, MS).

Experimental Protocol: Synthesis of Methyl (5-propylthio-1H-benzo[d]imidazol-2-yl)carbamate
Synthetic workflow for an Albendazole precursor.

Objective: To synthesize the core benzimidazole-2-carbamate structure of Albendazole via cyclization of an ortho-phenylenediamine with a cyanamide derivative.

Materials:

  • 4-(propylthio)-o-phenylenediamine (1.0 eq)

  • Methyl N-cyanocarbamate (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add 4-(propylthio)-o-phenylenediamine and glacial acetic acid. The volume of acetic acid should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of diamine).

  • Reagent Addition: Begin stirring the mixture and add methyl N-cyanocarbamate in one portion.

  • Cyclization: Heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring. The rationale for heating is to provide the necessary activation energy for the intramolecular cyclization, which is the rate-limiting step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting diamine spot indicates reaction completion (typically 2-4 hours).

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the mixture cools, the product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove residual acetic acid, followed by a wash with a non-polar solvent like hexane to remove any unreacted starting material.

  • Drying: Dry the purified solid product under vacuum to obtain methyl (5-propylthio-1H-benzo[d]imidazol-2-yl)carbamate as a white to off-white powder.

Challenges and Future Horizons

While cyanamide intermediates are invaluable, their application is not without challenges. The classic reagent for N-cyanation, cyanogen bromide (BrCN) , is highly effective but also extremely toxic, prompting the development of safer, alternative cyanating agents like 1-cyanoimidazole.[7][15] The ongoing research into more sustainable and robust synthetic routes is a key area of development.[7]

The future of cyanamide chemistry is expanding into novel areas:

  • Radical Reactions: Cyanamide-based radical cascade reactions are emerging as a powerful method for rapidly accessing complex, nitrogen-containing polycyclic frameworks found in natural products.[7][16]

  • Coordination Chemistry: The multiple coordination sites on substituted cyanamides make them intriguing ligands for organometallic complexes, with potential applications in materials science and as metallodrugs.[7]

Conclusion

Cyanamide and its intermediates are far more than simple reagents; they are strategic linchpins in the synthesis of a diverse and vital range of pharmaceuticals. From forming the foundational heterocyclic scaffolds of established drugs to acting as precision covalent warheads in next-generation enzyme inhibitors, their therapeutic potential is vast and continually expanding. The unique duality of the cyanamide moiety—a simple arrangement of four atoms—provides a powerful lesson in molecular design, enabling chemists to build complexity from simplicity. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the creative application of this versatile building block will undoubtedly continue to drive innovation in drug discovery for years to come.[2]

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  • Di Martino, S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. PubMed. Retrieved from [Link]

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Chemical stability profile of [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical stability profile of [(2-Fluoro-5-methylphenyl)amino]carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of direct stability data for this specific molecule, this document establishes a predictive framework based on the known reactivity of its constituent functional groups—the aminocarbonitrile moiety and the fluoro-substituted aromatic ring. This guide details a systematic approach to evaluating the compound's stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2] Methodologies for forced degradation studies are presented, along with the predicted degradation pathways and the analytical techniques required for the identification and quantification of potential degradants. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals involved in the handling, formulation, and regulatory submission of this compound and its derivatives.

Introduction: The Significance of [(2-Fluoro-5-methylphenyl)amino]carbonitrile

[(2-Fluoro-5-methylphenyl)amino]carbonitrile is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including a fluorinated phenyl ring and an aminocarbonitrile group, are often incorporated into drug candidates to enhance metabolic stability, bioavailability, and target-binding affinity.[3][4] The fluorine substituent, in particular, can significantly influence the electronic properties of the aromatic ring, impacting its reactivity and stability.[5][6] A thorough understanding of the chemical stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7]

Forced degradation studies are an indispensable tool in pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1][7] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage and handling to identify likely degradation products and establish degradation pathways.[2][8] The data generated from these studies are fundamental to the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.[7][8]

Predicted Stability Profile and Potential Degradation Pathways

The chemical stability of [(2-Fluoro-5-methylphenyl)amino]carbonitrile is primarily dictated by the reactivity of the aminocarbonitrile functional group and the stability of the fluoro-substituted aromatic ring.

2.1. Hydrolytic Stability

The α-aminonitrile group is susceptible to hydrolysis under both acidic and basic conditions.[9]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile group can undergo hydrolysis to form an amide, which may further hydrolyze to a carboxylic acid. The amino group will likely be protonated under these conditions.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group is also prone to hydrolysis, potentially at a different rate than under acidic conditions.[9]

2.2. Oxidative Stability

The amino group and the aromatic ring are potential sites for oxidation.

  • Oxidation of the Amino Group: The primary amino group can be susceptible to oxidation, leading to the formation of various degradation products.

  • Oxidation of the Aromatic Ring: While the fluorine substitution can increase the oxidative stability of the benzene ring, it is not entirely inert to strong oxidizing agents.

2.3. Photostability

Aromatic compounds, particularly those with activating groups like an amino substituent, can be sensitive to light. Exposure to UV or high-intensity visible light may lead to photochemical degradation.[10]

2.4. Thermal Stability

The thermal stability of [(2-Fluoro-5-methylphenyl)amino]carbonitrile is expected to be moderate. Elevated temperatures could lead to decomposition, potentially involving the aminocarbonitrile group.

The following diagram illustrates the predicted degradation pathways of [(2-Fluoro-5-methylphenyl)amino]carbonitrile under various stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis [(2-Fluoro-5-methylphenyl)amino]carbonitrile [(2-Fluoro-5-methylphenyl)amino]carbonitrile Amide Intermediate [(2-Fluoro-5-methylphenyl)amino]acetamide [(2-Fluoro-5-methylphenyl)amino]carbonitrile->Amide Intermediate Acid/Base Oxidized Amino Product Oxidized Amino Derivative [(2-Fluoro-5-methylphenyl)amino]carbonitrile->Oxidized Amino Product Oxidizing Agent Photodegradant Photochemical Degradation Product [(2-Fluoro-5-methylphenyl)amino]carbonitrile->Photodegradant UV/Vis Light Carboxylic Acid [(2-Fluoro-5-methylphenyl)amino]acetic acid Amide Intermediate->Carboxylic Acid Acid/Base

Caption: Predicted degradation pathways for [(2-Fluoro-5-methylphenyl)amino]carbonitrile.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of [(2-Fluoro-5-methylphenyl)amino]carbonitrile under various stress conditions as mandated by ICH guidelines.[1][2] A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[11]

3.1. General Experimental Workflow

The workflow for conducting forced degradation studies is systematic and requires careful planning and execution.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution of Compound Start->Prepare Stock Solution Stress Conditions Apply Stress Conditions Prepare Stock Solution->Stress Conditions Neutralize Neutralize Sample (if applicable) Stress Conditions->Neutralize Acid/Base Hydrolysis Analyze Analyze by HPLC/UPLC-UV/MS Stress Conditions->Analyze Other Stresses Neutralize->Analyze Identify Degradants Identify and Characterize Degradants Analyze->Identify Degradants Quantify Quantify Compound and Degradants Identify Degradants->Quantify End End Quantify->End

Caption: General workflow for forced degradation studies.

3.2. Acid and Base Hydrolysis

  • Preparation: Prepare a stock solution of [(2-Fluoro-5-methylphenyl)amino]carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.[11]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).[11]

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or UPLC-MS method.[8]

3.3. Oxidative Degradation

  • Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).[2]

  • Incubation: Store the solution at room temperature and protect it from light. Monitor the degradation at various time points.

  • Analysis: Analyze the samples directly by HPLC-UV or UPLC-MS.

3.4. Photolytic Degradation

  • Preparation: Expose a solid sample and a solution of the compound to a light source with a specific wavelength (e.g., UV-A at 320-400 nm and visible light at 400-750 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Analysis: Analyze both the exposed and control samples by HPLC-UV or UPLC-MS.

3.5. Thermal Degradation

  • Preparation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

  • Incubation: Monitor the sample over an extended period (e.g., up to 7 days).[11]

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV or UPLC-MS.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a mass spectrometer (MS) is the preferred analytical technique.[12][13]

Table 1: Recommended HPLC-UV/MS Conditions

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Detection Electrospray Ionization (ESI) in positive and negative modes

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate interpretation.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants ObservedMajor Degradant (Retention Time)
0.1 M HCl, 60°C24 hours15.22D1 (8.5 min)
0.1 M NaOH, 60°C24 hours18.92D1 (8.5 min)
3% H₂O₂, RT24 hours8.51D2 (10.2 min)
Photolytic (ICH Q1B)-5.11D3 (12.1 min)
Thermal (80°C)7 days3.21D4 (9.8 min)

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are proposed to ensure the integrity of [(2-Fluoro-5-methylphenyl)amino]carbonitrile:

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[14]

  • Light Protection: Protect from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Avoid Extremes of pH: Avoid contact with strong acids and bases.

Conclusion

This technical guide provides a comprehensive framework for assessing the chemical stability of [(2-Fluoro-5-methylphenyl)amino]carbonitrile. By leveraging established principles of chemical reactivity and following the systematic approach of forced degradation studies outlined herein, researchers can effectively identify potential degradation pathways, develop stable formulations, and ensure the quality and safety of pharmaceutical products derived from this important intermediate. The successful application of these methodologies will provide a solid foundation for regulatory submissions and contribute to the overall success of the drug development process.

References

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A Senior Application Scientist's Guide to Fluorinated Phenyl Cyanamide Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1] Among the vast arsenal of fluorinated building blocks, fluorinated phenyl cyanamides represent a class of uniquely versatile intermediates. The cyanamide moiety is a powerful synthon for constructing biologically relevant guanidines and various nitrogen-rich heterocycles, while the fluorinated phenyl ring provides a robust mechanism for fine-tuning physicochemical and pharmacokinetic properties.[2][3][4] This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated phenyl cyanamide building blocks. We will dissect how the seemingly subtle change in the fluorine atom's position profoundly impacts electronic properties, reactivity, and ultimately, strategic value in the design of novel small molecules. This analysis is grounded in mechanistic principles to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and discovery programs.

The Foundational Role of Fluorine in Molecular Design

The prevalence of fluorine in pharmaceuticals and agrochemicals is not coincidental; nearly a quarter of all marketed drugs contain this element.[5][6] Its unique properties, stemming from its small size (second only to hydrogen) and extreme electronegativity, allow for strategic molecular modifications that can overcome common developmental hurdles.[2][7]

Key benefits of strategic fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing a drug's half-life.[2][5][8]

  • Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of a molecule, creating favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a protein's binding pocket and enhancing potency and selectivity.[5][8]

  • Lipophilicity Modulation: The introduction of fluorine, particularly on an aromatic ring, generally increases a molecule's lipophilicity (logP).[9] This can improve membrane permeability and absorption, although excessive lipophilicity must be managed to maintain solubility.[8]

  • pKa Tuning: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] This is a critical tool for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Fluorinated phenyl cyanamides serve as ideal platforms to leverage these benefits, offering a direct route to introduce these fluorine-driven advantages into more complex molecular architectures.

Synthesis of Fluorinated Phenyl Cyanamide Building Blocks

The primary and most reliable method for synthesizing fluorinated phenyl cyanamides is the direct N-cyanation of the corresponding fluorinated anilines. These aniline precursors are readily available commercially or can be synthesized through established methods such as the Sandmeyer fluoro-deamination of diazonium salts or by starting from chlorinated precursors.[11][12]

The choice of cyanating agent is critical for ensuring high yield and purity. While traditional reagents like the highly toxic cyanogen bromide (BrCN) are effective, modern synthetic chemistry favors safer and more versatile alternatives.[3][13] Among these, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a highly effective electrophilic cyanating agent for a variety of C- and N-based nucleophiles, including anilines.[3][13]

General Synthetic Workflow

The synthesis follows a straightforward nucleophilic substitution pathway where the amino group of the fluorinated aniline attacks the electrophilic nitrile carbon of the cyanating agent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A Fluorinated Aniline (ortho, meta, or para) C N-Cyanation Reaction (Base, Solvent) A->C B Electrophilic Cyanating Agent (e.g., BrCN, NCTS) B->C D Crude Product Mixture C->D Reaction Completion E Purification (Crystallization / Chromatography) D->E F Fluorinated Phenyl Cyanamide E->F

Caption: General workflow for the synthesis of fluorinated phenyl cyanamides.

Experimental Protocol: Synthesis of 4-Fluorophenyl Cyanamide

This protocol is a representative example and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq). Dissolve the aniline in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.5 eq), portion-wise to the solution. Stir for 15-30 minutes at 0 °C. Causality: The base deprotonates the aniline, forming the more nucleophilic anilide anion, which accelerates the rate of cyanation.

  • Cyanation: In a separate flask, dissolve cyanogen bromide (BrCN, 1.05 eq) in the same solvent. Add the BrCN solution dropwise to the cooled aniline mixture. Safety Note: Cyanogen bromide is highly toxic and must be handled with extreme care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(4-fluorophenyl)cyanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Comparative Analysis of Physicochemical Properties

The position of the fluorine atom on the phenyl ring creates distinct electronic and physical environments. These differences are not merely academic; they directly translate to how the building block will behave in subsequent reactions and within a biological system.

Electronic Effects: The Interplay of Induction and Resonance

The fluorine atom exerts a powerful, distance-dependent inductive effect (-I) , withdrawing electron density through the sigma bond framework. It also possesses a weaker, position-dependent mesomeric (resonance) effect (+M) , where its lone pairs can donate electron density into the pi system of the ring.

  • Ortho-Isomer: The fluorine is in close proximity to the cyanamide group. The strong -I effect dominates, significantly withdrawing electron density from the N-H bond and the ring. Steric hindrance from the adjacent fluorine can also influence the conformation of the cyanamide group.

  • Meta-Isomer: The fluorine is too far for a direct resonance interaction with the cyanamide nitrogen. Therefore, its influence is almost entirely due to the -I effect, which deactivates the ring.[14][15]

  • Para-Isomer: Both the -I and +M effects are at play. The -I effect withdraws electron density, while the +M effect donates it directly into the pi system, partially counteracting the inductive withdrawal at the ipso-carbon connected to the nitrogen.[14][15]

G cluster_ortho Ortho cluster_meta Meta cluster_para Para A Fluorine Position B Dominant Electronic Effect C Impact on Cyanamide Group D Consequence for Reactivity O1 Ortho O2 Strong -I Effect Proximity/Steric Effects O3 Most Acidic N-H Least Nucleophilic N O4 Slower N-alkylation Conformational Restriction M1 Meta M2 Purely -I Effect (No Resonance) M3 Intermediate Acidity Intermediate Nucleophilicity M4 Predictable Inductive Tuning P1 Para P2 -I Effect vs. +M Effect P3 Least Acidic N-H Most Nucleophilic N (of isomers) P4 Blocks para-metabolism Faster N-alkylation

Caption: Logical flow from fluorine position to its impact on reactivity.

Quantitative Property Comparison

The electronic differences manifest in measurable physicochemical properties crucial for drug design.

PropertyPhenyl Cyanamide (Parent)2-Fluorophenyl Cyanamide (ortho)3-Fluorophenyl Cyanamide (meta)4-Fluorophenyl Cyanamide (para)Rationale for a Scientist
Predicted pKa (N-H) ~10.5~9.0 - 9.5~9.5 - 10.0~10.0 - 10.5The electron-withdrawing fluorine increases acidity (lowers pKa). This effect is strongest at the ortho position due to proximity and weakest at the para position where the +M effect partially compensates.
Calculated logP ~1.6~2.0~2.0~2.1Fluorine substitution increases lipophilicity over the parent compound.[9] The para-isomer is often slightly more lipophilic due to the symmetrical distribution of hydrophobicity.
Molecular Weight 118.14 g/mol 136.13 g/mol 136.13 g/mol 136.13 g/mol [16]All isomers have identical molecular weights, making them ideal for studying positional effects in SAR.
¹⁹F NMR Shift (ppm) N/AHighly variable (ortho effect)~ -110 to -115~ -115 to -125The chemical shift is highly sensitive to the local electronic and steric environment, making it a powerful tool for structural confirmation.[17]

Note: pKa and logP values are estimates based on established chemical principles and may vary slightly based on the prediction algorithm or experimental conditions.

Comparative Reactivity and Strategic Application

The true value of these building blocks lies in their differential reactivity, which allows a chemist to select the right isomer for a specific synthetic or biological goal.

Reactivity as Nucleophiles

The primary utility of the cyanamide group is its role in forming guanidines via reaction with amines. This reactivity is governed by the nucleophilicity of the cyanamide's amino nitrogen.

  • Ortho-Isomer: The nitrogen is least nucleophilic due to the strong -I effect of the adjacent fluorine. Reactions may require harsher conditions (stronger base, higher temperature) to proceed.

  • Meta-Isomer: Exhibits intermediate nucleophilicity.

  • Para-Isomer: The nitrogen is the most nucleophilic among the three isomers. This makes it the most reactive substrate for transformations like guanylation, often proceeding under milder conditions.

Causality: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making its lone pair less available to attack an electrophile. This effect diminishes with distance and is partially offset by resonance at the para position.

Reactivity as Electrophiles

Conversely, the nitrile carbon of the cyanamide is electrophilic and can be attacked by nucleophiles. The electron-withdrawing fluorine enhances this electrophilicity.[18] This makes all fluorinated isomers more susceptible to nucleophilic attack at the nitrile carbon compared to the non-fluorinated parent compound. This can be exploited in the synthesis of certain heterocycles.

Strategic Selection in Discovery Programs

The choice between an ortho-, meta-, or para-isomer is a strategic decision based on the desired outcome:

  • Choose the para-isomer (e.g., 4-Fluorophenyl Cyanamide) when the primary goal is to block metabolic oxidation at the para-position of the phenyl ring, a common site of P450 hydroxylation. Its higher nucleophilicity also makes it a good default choice for straightforward synthetic transformations.

  • Choose the meta-isomer (e.g., 3-Fluorophenyl Cyanamide) when a purely inductive electronic effect is desired to tune the electronics of the ring without the complications of resonance or significant steric bulk near the reactive site.

  • Choose the ortho-isomer (e.g., 2-Fluorophenyl Cyanamide) when the goal is to introduce a conformational constraint . The steric bulk of the ortho-fluorine can force the phenyl ring to adopt a specific dihedral angle relative to the substituent, which can be crucial for locking in a bioactive conformation for optimal receptor binding. It also provides the strongest pKa-lowering effect.

Conclusion

Fluorinated phenyl cyanamides are not interchangeable commodities; they are precision tools for molecular engineering. The position of the fluorine atom—ortho, meta, or para—serves as a control knob for tuning a molecule's electronic character, reactivity, and metabolic fate. The para-isomer offers a robust solution for blocking metabolism, the meta-isomer provides clean inductive modulation, and the ortho-isomer introduces powerful steric and electronic effects at close range. By understanding the fundamental principles that govern the behavior of these isomers, as detailed in this guide, researchers can harness their full potential to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.[5][19]

References

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: [Link]

  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL: [Link]

  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International Source: I.K. Press URL: [Link]

  • Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: N-(4-Fluorophenyl)cyanamide | C7H5FN2 | CID 585887 Source: PubChem URL: [Link]

  • Title: Advancing Agrochemicals: The Role of Fluorine in Modern Pesticides Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL: [Link]

  • Title: Chemistry of fluoroalkyl cyanides Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of N-Allenyl Cyanamides Source: ACS Publications URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL: [Link]

  • Title: Deaminative Cyanation of Anilines by Oxylanion Radical Transfer Source: ACS Publications URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling Source: Princeton University DataSpace URL: [Link]

  • Title: Preparation of fluorinated anilines Source: Google Patents URL
  • Title: A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review Source: MDPI URL: [Link]

  • Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: PubMed URL: [Link]

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Exploring influence of fluorine substitution on the strength and nature of halogen bond between iodobenzene and hydrogen cyanide Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exploring new synthetic routes towards cyanamides Source: The Morrill Research Group - Blogs URL: [Link]

  • Title: Understanding Ortho, Para, and Meta Directors Source: Master Organic Chemistry URL: [Link]

  • Title: Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index Source: Semantic Scholar URL: [Link]

  • Title: Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry Source: Scribd URL: [Link]

  • Title: Effect of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers Source: CONICET Digital Repository URL: [Link]

  • Title: Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3 Source: YouTube URL: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile, also known as N-(2-fluoro-5-methylphenyl)cyanamide. This compound serves as a valuable building block in medicinal chemistry and materials science, where the unique electronic properties of the cyanamide group and the fluorinated phenyl ring are of interest. The described synthesis is based on the well-established von Braun reaction, employing the N-cyanation of 2-fluoro-5-methylaniline with cyanogen bromide.[1] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Mechanistic Rationale

The aminocarbonitrile (cyanamide) moiety is a critical functional group in the design of bioactive molecules. Its ability to act as a bioisostere for ureas and thioureas, coupled with its unique hydrogen bonding capabilities, makes it a frequent target in drug discovery programs. The inclusion of a fluorine atom on the aromatic ring can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2][3]

The synthesis protocol herein details the N-cyanation of a primary aromatic amine. The core of this transformation is the reaction between the nucleophilic amine (2-fluoro-5-methylaniline) and the electrophilic carbon of cyanogen bromide.[4] The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the cyanogen bromide, leading to the formation of an intermediate quaternary ammonium salt. This intermediate subsequently eliminates hydrogen bromide (HBr) to yield the stable N-aryl cyanamide product. The use of a mild base is recommended to neutralize the HBr byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Materials, Reagents, and Equipment

Reagent and Solvent Data

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Role / CommentsSource
2-Fluoro-5-methylanilineC₇H₈FN125.142.50 g19.98Starting Material[5]
Cyanogen Bromide (BrCN)CBrN105.922.33 g22.0Cyanating Agent (HIGHLY TOXIC)[4]
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mL-Anhydrous Reaction Solvent-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--Base (for workup)-
Magnesium Sulfate (MgSO₄)MgSO₄120.37--Anhydrous Drying Agent-
Deionized WaterH₂O18.02--Washing Agent-
Brine (Saturated NaCl)NaCl(aq)---Washing Agent-
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (pressure-equalizing)

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, face shield. All operations involving cyanogen bromide must be performed in a certified chemical fume hood.

Detailed Synthesis Protocol

Step 1: Reaction Setup and Inert Atmosphere
  • Place a magnetic stir bar into a 250 mL two-neck round-bottom flask and oven-dry all glassware before assembly.

  • Assemble the flask with a dropping funnel and a condenser with a nitrogen/argon inlet.

  • Flush the entire system with inert gas for 10-15 minutes to ensure an anhydrous and inert atmosphere.

  • Add 2-fluoro-5-methylaniline (2.50 g, 19.98 mmol) to the flask, followed by 80 mL of anhydrous diethyl ether. Stir the mixture at room temperature until the aniline is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality Explanation: An inert atmosphere is crucial to prevent moisture, which could hydrolyze cyanogen bromide into isocyanic acid and HBr, from interfering with the reaction.[4] Cooling the reaction to 0 °C is essential to control the initial exotherm upon addition of the cyanating agent, minimizing the formation of potential byproducts.

Step 2: Preparation and Addition of Cyanogen Bromide Solution
  • CRITICAL SAFETY STEP: Perform this step entirely within a certified chemical fume hood. Wear appropriate PPE, including a face shield. Cyanogen bromide is a highly toxic and volatile solid.

  • In a separate flask, carefully weigh cyanogen bromide (2.33 g, 22.0 mmol, 1.1 equivalents) and dissolve it in 20 mL of anhydrous diethyl ether.

  • Transfer the cyanogen bromide solution to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the stirred aniline solution at 0 °C over a period of 30 minutes. A white precipitate (ammonium salt intermediate and/or HBr salt of the starting amine) will likely form.

  • Causality Explanation: Using a slight excess (1.1 equivalents) of cyanogen bromide ensures the complete consumption of the starting aniline. The slow, dropwise addition prevents a rapid temperature increase and maintains control over the reaction rate.

Step 3: Reaction Progression and Monitoring
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Remove the ice bath and let the reaction slowly warm to room temperature. Continue stirring for 3-4 hours.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting aniline and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

Step 4: Workup and Product Isolation
  • Upon completion, cool the reaction mixture again to 0 °C.

  • Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted cyanogen bromide and neutralize the HBr byproduct. Be cautious as gas evolution (CO₂) may occur.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Causality Explanation: The bicarbonate wash is critical for neutralizing the acidic HBr generated, which facilitates a cleaner extraction and prevents the product from remaining in the aqueous layer as a protonated salt. The subsequent water and brine washes remove residual salts and water-soluble impurities.

Step 5: Purification
  • The crude product obtained after evaporation will be a solid or a semi-solid.

  • Purify the crude material by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate or isopropanol/water. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield [(2-fluoro-5-methylphenyl)amino]carbonitrile as a white to off-white solid.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the experimental protocol.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis P1 Dissolve 2-Fluoro-5-methylaniline in Anhydrous Et₂O R1 Cool Aniline Solution to 0 °C P1->R1 P2 Prepare BrCN Solution in Anhydrous Et₂O (In Fume Hood) R2 Slowly Add BrCN Solution P2->R2 R1->R2 R3 Stir at RT & Monitor (TLC Analysis) R2->R3 W1 Quench with Sat. NaHCO₃ (aq) R3->W1 W2 Extract with Et₂O W1->W2 W3 Wash with H₂O & Brine W2->W3 W4 Dry (MgSO₄) & Concentrate W3->W4 PU1 Recrystallize Crude Product W4->PU1 PU2 Filter & Dry Under Vacuum PU1->PU2 PU3 Characterize Final Product (NMR, IR, MS) PU2->PU3

Caption: Workflow for the synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile.

Expected Characterization Data

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.10-6.80 (m, 3H, Ar-H), ~4.50 (br s, 1H, N-H), 2.30 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~158 (d, J_CF ≈ 245 Hz, C-F), ~135-115 (Ar-C), ~112 (C≡N), ~20 (CH₃).

  • IR (KBr, cm⁻¹): ν ~3250 (N-H stretch), ~2250 (C≡N stretch, sharp), ~1600, 1500 (C=C aromatic stretch).

  • Mass Spectrometry (ESI+): m/z = 151.07 [M+H]⁺.

Safety and Waste Disposal

  • Cyanogen Bromide: This reagent is extremely toxic upon inhalation, ingestion, or skin contact. It is also corrosive and lachrymatory. All manipulations must be conducted in a well-ventilated and certified chemical fume hood. A dedicated quenching solution (e.g., alkaline hypochlorite) should be prepared in advance to neutralize any spills and decontaminate glassware.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: All liquid and solid waste containing cyanide must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not mix cyanide waste with acidic waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas.

References

  • Braun, M. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Thieme.
  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. Available at: [Link]

  • Sharma, P., & Kumar, V. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2337. Available at: [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. Available at: [Link]

Sources

Technical Application Note: Cyclization of N-(2-Fluoro-5-methylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the cyclization of N-(2-Fluoro-5-methylphenyl)cyanamide to yield 2-amino-5-methylbenzimidazole . This transformation is a critical step in the synthesis of various kinase inhibitors, including CDK4/6 inhibitors like Abemaciclib.[1]

Executive Summary

Target Transformation: Intramolecular cyclization of N-(2-Fluoro-5-methylphenyl)cyanamide. Primary Product: 5-Methyl-1_H_-benzo[d]imidazol-2-amine. Mechanism: Nucleophilic Aromatic Substitution (


).
Key Challenge:  Overcoming the activation energy for fluorine displacement while preventing cyanamide dimerization.
Application:  Synthesis of pharmacophores for oncology (e.g., CDK4/6 inhibitors).[1]

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (


) . Unlike metal-catalyzed cyclizations (Buchwald-Hartwig type) often required for chloro- or bromo-analogs, the high electronegativity of the fluorine atom at the ortho position activates the C-F bond for direct nucleophilic attack by the pendant cyanamide nitrogen.
  • Deprotonation: A base removes the acidic proton from the cyanamide nitrogen (

    
    ), generating a highly nucleophilic cyanamide anion.
    
  • Meisenheimer Complex: The anionic nitrogen attacks the C2 carbon of the benzene ring, forming a transient resonance-stabilized Meisenheimer complex.

  • Aromatization & Elimination: The fluoride ion is expelled, restoring aromaticity and forming the imidazole ring.

  • Tautomerization: The resulting 2-amino-5-methylbenzimidazole exists in equilibrium with its 6-methyl tautomer.

Reaction Pathway Diagram

G Substrate N-(2-Fluoro-5-methylphenyl) cyanamide Anion Cyanamide Anion (Nucleophile) Substrate->Anion Base (Deprotonation) Transition Meisenheimer Complex Anion->Transition Intramolecular Attack (SNAr) Product 5-Methyl-1H-benzo[d] imidazol-2-amine Transition->Product - F⁻ (Aromatization)

Figure 1: Mechanistic pathway for the base-mediated cyclization via


.

Experimental Protocols

Protocol A: High-Temperature Base-Mediated Cyclization (Standard)

Best for: Robust scale-up and when starting with isolated cyanamide.

Reagents & Materials:

  • Substrate: N-(2-Fluoro-5-methylphenyl)cyanamide (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMSO or NMP (Anhydrous)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with N-(2-Fluoro-5-methylphenyl)cyanamide and

    
    .
    
  • Solvation: Add anhydrous DMSO under an inert atmosphere (

    
     or Ar).
    
  • Cyclization: Heat the mixture to 100–120 °C . Monitor by HPLC/TLC.[2]

    • Note: The reaction typically reaches completion within 2–4 hours. The high temperature is required to overcome the energy barrier of the C-F bond cleavage.

  • Quench: Cool to room temperature and pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: One-Pot Synthesis from Aniline (Practical)

Best for: Avoiding the isolation of the potentially unstable cyanamide intermediate.

Reagents:

  • Starting Material: 2-Fluoro-5-methylaniline

  • Reagent: Cyanogen Bromide (BrCN) (1.1 equiv)

  • Solvent: Ethanol/Water or THF

  • Base:

    
     (for step 1) followed by aqueous NaOH or reflux.
    

Workflow:

  • Cyanamide Formation: Dissolve 2-fluoro-5-methylaniline in Ethanol/Water (1:1). Add solid

    
     (2 equiv).
    
  • Addition: Cool to 0 °C. Add BrCN (1.1 equiv) portion-wise (Caution: BrCN is highly toxic). Stir at RT for 2–4 hours.[2]

  • In-Situ Cyclization: Once the aniline is consumed (forming the intermediate cyanamide), add stronger base (e.g., aqueous NaOH) or simply heat the ethanolic solution to reflux for 6–12 hours.

  • Workup: Evaporate ethanol, dilute with water, and filter the precipitated benzimidazole.

Protocol C: LiHMDS-Mediated Rapid Cyclization (Pharma/Advanced)

Best for: High-value intermediates requiring mild thermal conditions to avoid degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(2-Fluoro-5-methylphenyl)cyanamide in anhydrous THF (0.1 M) under Nitrogen.

  • Deprotonation: Cool to 0 °C. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv).

  • Reaction: Allow to warm to Room Temperature. Stir for 1–2 hours.

    • Mechanism:[3][4][5][6][7][8] LiHMDS generates a "naked" anion which is significantly more nucleophilic than the carbonate-buffered anion, allowing cyclization at lower temperatures (RT to 40 °C).

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[8]
    

Data Presentation & Analysis

Solvent and Base Screening Data

The following table summarizes expected yields based on standard


 cyclization parameters for 2-fluoro-arylamines.
EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1 DMSO

110 2 92 Optimal conditions. Fast & clean.
2DMF

120485Good alternative; slightly slower.
3Ethanol

Reflux1278Slower; "Green" solvent option.
4THFLiHMDS25188Rapid; requires anhydrous conditions.
5Toluene

11024<10Base too weak for efficient

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low for F-displacement.Increase temp to >100°C (Protocol A) or use stronger base (LiHMDS).
Dimerization Cyanamide concentration too high.Dilute reaction to <0.1 M to favor intramolecular reaction over intermolecular.
Hydrolysis Water present in non-aqueous protocol.[6]Ensure reagents (DMSO, bases) are anhydrous. Cyanamides can hydrolyze to ureas.

References

  • Abemaciclib Intermediate Synthesis

    • Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. ResearchGate.[1]

    • Source:

  • Cyanamide Cyclization Mechanisms

    • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 2025.[6][7]

    • Source:

  • General Benzimidazole Synthesis

    • Synthesis of 2-Amino Benzimidazoles using Cyanogen Halide. Longdom Publishing.
    • Source:

  • Fluorine Displacement (

    
    ): 
    
    • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides.
    • Source:

Sources

Application Note: A Guide to Benzimidazole Synthesis Using Novel Aromatic Diamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis of benzimidazole derivatives, a core scaffold in medicinal chemistry and materials science. While numerous synthetic routes exist, this document focuses on the foundational condensation reactions of aromatic diamine precursors with aldehydes and carboxylic acids. As the specific precursor designated by CAS 1248664-55-2 is not publicly characterized, this note establishes a robust, adaptable protocol using the archetypal precursor, o-phenylenediamine (1,2-diaminobenzene). The principles, experimental causality, detailed methodologies, and characterization techniques described herein are designed to be broadly applicable for researchers working with both established and novel diamine precursors.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic motif. Its structural similarity to naturally occurring purines allows it to interact readily with various biopolymers, leading to a vast spectrum of biological activities.[1] Consequently, benzimidazole derivatives are integral to numerous pharmaceuticals, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and antihistamines (astemizole). The synthesis of novel benzimidazole derivatives remains a cornerstone of drug discovery and development.

The most prevalent and versatile methods for constructing the benzimidazole core involve the cyclocondensation of an o-phenylenediamine (or a substituted analogue) with a one-carbon electrophile, typically an aldehyde or a carboxylic acid. This application note provides detailed protocols for these two fundamental pathways, offering a blueprint for researchers to adapt when utilizing novel precursors such as the compound designated as CAS 1248664-55-2.

Principle of the Reaction: Mechanistic Insights

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The two primary methods discussed here are the Phillips-Ladenburg reaction (with carboxylic acids) and the Weidenhagen reaction (with aldehydes).

Weidenhagen Reaction: Condensation with Aldehydes

The reaction of an o-phenylenediamine with an aldehyde proceeds through a multi-step sequence:

  • Schiff Base Formation: One of the nucleophilic amino groups of the diamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered dihydro-benzimidazole (imidazoline) ring.

  • Aromatization: This intermediate is not aromatic and is typically unstable. It undergoes oxidative dehydrogenation to form the stable, aromatic benzimidazole ring. This oxidation can be achieved by various means, including atmospheric oxygen, a mild chemical oxidant (e.g., H₂O₂), or a catalyst.[2][3]

The choice of solvent and catalyst can significantly influence reaction rates and selectivity, particularly in preventing the formation of 1,2-disubstituted byproducts.[4]

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

This classic method involves heating an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or in 4N HCl.[5][6]

  • Amide Formation: The initial step is the formation of a mono-acylated amide intermediate between one of the amino groups and the carboxylic acid.

  • Intramolecular Cyclization & Dehydration: Under heating and acidic conditions, the second amino group attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic benzimidazole ring.[6] This method is robust and works well for a variety of aliphatic and aromatic acids.[5]

Precursor Profile & Safety Mandates: Precursor X (CAS 1248664-55-2)

As the structure of CAS 1248664-55-2 is not publicly documented, we will refer to it as "Precursor X" and proceed under the logical assumption that it is a substituted o-phenylenediamine. The protocols are based on the parent compound, o-phenylenediamine (CAS 95-54-5), and should be adapted based on the specific solubility, reactivity, and safety profile of Precursor X.

General Properties of Aromatic Diamine Precursors:

  • Appearance: Typically crystalline solids, ranging from white to brown or purple, often darkening on exposure to air and light.[7]

  • Solubility: Varies based on substitution. o-Phenylenediamine has moderate solubility in water and is soluble in organic solvents like ethanol, DMF, and acetonitrile.[7]

  • Reactivity: The two adjacent amino groups provide high nucleophilicity, making them ideal for cyclocondensation reactions.

Critical Safety & Handling Protocols: Aromatic amines as a class require careful handling due to their potential toxicity.[8][9]

  • Toxicity: Toxic if swallowed, with potential harm from skin contact or inhalation.[9] Classified as a suspected human carcinogen (ACGIH A2).[8]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[7][10] All manipulations of solid precursors should be performed in a certified chemical fume hood to avoid inhalation of dust.[9]

  • Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to minimize exposure.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Flush cautiously with water for several minutes. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Experimental Workflows & Protocols

The following protocols use o-phenylenediamine and representative reaction partners. Researchers using Precursor X should begin with small-scale test reactions to optimize conditions such as solvent, temperature, and reaction time.

Workflow Overview: From Precursor to Purified Product

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Select & Weigh Reagents (Precursor X, Aldehyde/Acid) solvent 2. Prepare Solvent & Catalyst reagents->solvent setup 3. Assemble Reaction Apparatus solvent->setup heat 4. Heat & Stir (Monitor by TLC) setup->heat precipitate 5. Cool & Precipitate Product heat->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate wash 7. Wash with Cold Solvent filtrate->wash purify 8. Recrystallization wash->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole (Weidenhagen Method)

This protocol describes the reaction of o-phenylenediamine with benzaldehyde. An oxidant is required for the final aromatization step.

Materials & Reagents:

  • o-Phenylenediamine (1.08 g, 10 mmol, 1.0 eq)

  • Benzaldehyde (1.02 mL, 10 mmol, 1.0 eq)

  • Acetonitrile (30 mL)

  • Hydrogen Peroxide (30% aq. solution, 2.3 mL, ~22 mmol, 2.2 eq)

  • Hydrochloric Acid (1 M aq. solution, 1 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, reflux condenser

Procedure:

  • In the 100 mL round-bottom flask, dissolve o-phenylenediamine in 30 mL of acetonitrile.

  • Add benzaldehyde to the solution and stir for 5 minutes at room temperature.

  • Add the 1 M HCl, followed by the dropwise addition of 30% H₂O₂ over 10 minutes. Causality Note: The acid catalyzes the initial condensation and Schiff base formation, while H₂O₂ acts as a mild and effective oxidant for the aromatization of the dihydro-benzimidazole intermediate.[2]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until a pH of ~7 is reached. A precipitate will form.

  • Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 20 mL).

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield white crystals of 2-phenyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of Benzimidazole (Phillips-Ladenburg Method)

This protocol describes the reaction of o-phenylenediamine with formic acid.

Materials & Reagents:

  • o-Phenylenediamine (5.4 g, 50 mmol, 1.0 eq)

  • Formic Acid (90% aq. solution, 3.2 mL, ~75 mmol, 1.5 eq)

  • Sodium Hydroxide (10% aq. solution)

  • Decolorizing Carbon (Norite)

  • Round-bottom flask (100 mL), water bath, magnetic stirrer

Procedure:

  • To the 100 mL round-bottom flask, add o-phenylenediamine and the 90% formic acid. Causality Note: An excess of formic acid is used to ensure the complete consumption of the more expensive diamine precursor.[11]

  • Heat the mixture in a water bath at 100°C for 2 hours with stirring.

  • Cool the flask to room temperature. Slowly add 10% NaOH solution while stirring until the mixture is just alkaline to litmus paper.

  • Collect the crude benzimidazole precipitate via vacuum filtration, rinsing the flask with a small amount of ice-cold water.

  • For purification, dissolve the crude product in a minimum amount of boiling water (~750 mL).

  • Add ~2 g of decolorizing carbon, and digest the solution at boiling for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated funnel to remove the carbon. Causality Note: Hot filtration is crucial to prevent premature crystallization of the product on the filter paper.[11]

  • Cool the filtrate to 10-15°C to allow for crystallization.

  • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity.[1] The following techniques are standard.

Data Presentation: Expected Spectroscopic Data
CompoundMethodSolventCharacteristic Signals (δ in ppm)
2-Phenyl-1H-benzo[d]imidazole ¹H NMRDMSO-d₆12.9 (s, 1H, N-H) , 8.2 (d, 2H, ortho-Ph), 7.7 (m, 2H, Ar-H), 7.5 (m, 3H, meta/para-Ph), 7.2 (m, 2H, Ar-H)[1][12]
¹³C NMRDMSO-d₆151.5 (C=N) , 144.0, 135.2, 130.3, 129.9, 129.0, 126.5, 122.3, 121.6, 119.1, 111.5
Benzimidazole ¹H NMRDMSO-d₆12.3 (s, 1H, N-H) , 8.2 (s, 1H, C2-H) , 7.6 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H)[13]
¹³C NMRDMSO-d₆141.6 (C2) , 138.5 (bridgehead C), 122.3 (Ar-CH), 115.2 (Ar-CH)

Note on ¹H NMR: The N-H proton of the imidazole ring is acidic and its signal is often broad. Its chemical shift is highly dependent on solvent and concentration.[1] It is most reliably observed in a polar aprotic solvent like DMSO-d₆.

Mechanism Visualization: Weidenhagen Reaction

G OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Step 1: Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Step 1: Condensation H_plus H⁺ (cat.) H_plus->SchiffBase Step 1: Condensation Imidazoline Imidazoline Intermediate SchiffBase->Imidazoline Step 2: Intramolecular Cyclization H2O_1 - H₂O Benzimidazole Benzimidazole Imidazoline->Benzimidazole Step 3: Oxidation (Aromatization) H2O_2 - H₂O Oxidant [O] Oxidant->Benzimidazole Step 3: Oxidation (Aromatization)

Caption: Simplified mechanism of benzimidazole formation via the Weidenhagen reaction.

References

  • MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • O-Phenylenediamine - Material Safety Data Sheet (MSDS). (n.d.).
  • Di Mola, I., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-242. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kallitsakis, M., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 26(9), 2685. [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab. [Link]

  • Abu-El-Halawa, R., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]

  • Characterization of benzimidazole derivatives. (n.d.).
  • El kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 804-808. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5). ResearchGate. [Link]

  • Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6, 41967-42004. [Link]

  • Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. [Link]

  • 1H NMR data of the studied compounds. (n.d.). ResearchGate. [Link]

  • α-Tocopherol. (n.d.). Wikipedia. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]

  • Phosphonic acid, (hydroxymethyl)-, ethoxylated. (2026, February 11). US EPA. [Link]

  • CID 56846444 | BaO5S2Zn2. (n.d.). PubChem. [Link]

  • 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose. (n.d.). CAS Common Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Tetra-n-butylammonium hexafluorophosphate, 98%. (n.d.). Thermo Scientific Alfa Aesar. [Link]

  • (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol. (2026, February 21). PubChem. [Link]

  • Tu, S., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1935. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Process and intermediates for the selective synthesis of fluvastatin. (n.d.).

Sources

Solvent selection for dissolving [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Strategies for [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Executive Summary

This guide provides a technical framework for the solvent selection, dissolution, and stability maintenance of [(2-Fluoro-5-methylphenyl)amino]carbonitrile . This compound, belonging to the N-arylcyanamide class, presents specific challenges due to the competing polarity of the cyanamide moiety (-NH-CN) and the lipophilicity of the fluorinated toluene core.

Incorrect solvent choice for this compound often leads to:

  • Silent Precipitation: Micro-crystallization in biological buffers, leading to false negatives in assays.[1]

  • Hydrolytic Degradation: Conversion to the corresponding urea derivative in protic, acidic, or basic media.

  • Dimerization: Formation of dicyandiamide derivatives upon prolonged heating in incompatible solvents.

This document outlines a Solubility Decision Matrix and validated protocols to ensure experimental reproducibility in both drug discovery screening and synthetic process development.

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

FeatureChemical MoietySolvent Interaction Implications
Core Scaffold Phenyl RingRequires hydrophobic interaction; limits water solubility.
Lipophilic Groups 5-Methyl, 2-FluoroIncreases LogP (Lipophilicity). The 2-Fluoro group specifically reduces metabolic liability but lowers aqueous solubility compared to non-fluorinated analogs.
H-Bond Donor Secondary Amine (-NH-)Capable of donating H-bonds; stabilizes crystal lattice, making dissolution energetically costly.
H-Bond Acceptor Nitrile (-CN)Weak acceptor. The -NH-CN moiety is planar and prone to dipole-dipole stacking.
Reactivity Cyanamide GroupCRITICAL: Susceptible to hydrolysis to urea (

) in aqueous acids/bases.

Predicted Solubility Profile:

  • Water: Insoluble / Poor (< 0.1 mg/mL).

  • Polar Aprotic (DMSO, DMF): Excellent (> 50 mg/mL).[1] Disrups intermolecular H-bonding.[2]

  • Chlorinated (DCM, Chloroform): Good.[1]

  • Alcohols (EtOH, MeOH): Moderate (Temperature dependent).[1]

Solvent Selection Decision Matrix

This matrix categorizes solvents based on "Green Chemistry" principles (referencing GSK and CHEM21 guides) and technical suitability for this specific cyanamide derivative.

Table 1: Solvent Compatibility Guide
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High Standard for Bioassays. Excellent solubility. Hygroscopic; keep dry to prevent hydrolysis.
DMF / DMAc High Good alternative to DMSO for synthesis, but harder to remove (high BP).[1]
Alcohols Ethanol (EtOH)Moderate Good for crystallization. Solubility drops significantly at

.[1]
Isopropanol (IPA)Moderate Excellent anti-solvent for purification.
Esters Ethyl Acetate High Preferred Green Solvent for extraction/workup.
Isopropyl Acetate High Lower water miscibility than EtOAc; better for phase separation.
Ethers THF Moderate Good solubility, but peroxide risk.
2-MeTHF High Green Alternative to THF. Higher boiling point, better phase separation.
Aqueous Water / PBS Low Avoid as primary solvent. Use only as a co-solvent (< 1% v/v) after DMSO dissolution.

Visualization: Solubility Workflow

The following diagram illustrates the decision logic for handling [(2-Fluoro-5-methylphenyl)amino]carbonitrile based on the intended application.

SolventSelection Start Compound: [(2-Fluoro-5-methylphenyl)amino]carbonitrile AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening Synthesis Chemical Synthesis / Purification AppCheck->Synthesis Process Dev DMSO_Stock Prepare 10-100 mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock QC_Check QC: Check for Precipitation (Light Scattering/Nephelometry) DMSO_Stock->QC_Check Dilution Serial Dilution in Media (Keep DMSO < 0.5%) QC_Check->Dilution Pass GreenCheck Green Solvent Required? Synthesis->GreenCheck MeTHF Use 2-MeTHF or Ethyl Acetate GreenCheck->MeTHF Yes (Preferred) DCM Use DCM or THF (Traditional) GreenCheck->DCM No Recryst Recrystallization: Dissolve in warm EtOH, add Water dropwise MeTHF->Recryst DCM->Recryst

Caption: Logical workflow for solvent selection distinguishing between biological screening (DMSO-based) and chemical processing (Green solvent focus).

Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solution (Bioassay)

Purpose: To create a stable stock solution that avoids "crashing out" upon dilution.

  • Weighing: Weigh 10 mg of [(2-Fluoro-5-methylphenyl)amino]carbonitrile into a pre-tared, amber glass vial (protects from light-induced degradation).

  • Solvent Calculation: Calculate the volume of Anhydrous DMSO (Grade ≥ 99.9%) required to reach 50 mM .

    • MW Calculation:

      
      .
      
    • 
      .
      
    • 
      .
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • QC Check: Inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles , which introduce moisture and promote hydrolysis of the cyanamide to urea.

Protocol B: "Green" Recrystallization (Purification)

Purpose: To purify the compound from synthesis impurities without using chlorinated solvents.

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) or Isopropyl Acetate (4 mL per gram of solid).

  • Heating: Heat to

    
     with stirring until fully dissolved.
    
  • Anti-Solvent Addition:

    • Remove from heat source.

    • Add n-Heptane (if using Acetate) or Water (if using Ethanol) dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the white/off-white crystals and wash with cold anti-solvent.

Critical Stability Warning: The "Urea" Trap

Researchers must be aware that the cyanamide moiety is a masked urea.



Mechanism: In the presence of water and extreme pH (or prolonged heating in wet DMSO), the nitrile hydrates. Prevention:

  • Always use anhydrous solvents for stock preparation.

  • Limit the time the compound spends in aqueous buffers (e.g., prepare assay plates immediately before use).

  • Verification: If stock solutions are old (> 1 month), run an LC-MS check. The urea byproduct will show a mass shift of +18 Da (

    
    ).
    

References

  • GSK Solvent Sustainability Guide. Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[3] Green Chemistry, 2016, 18 , 3879-3890.

  • CHEM21 Solvent Selection Guide. Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[4] Green Chemistry, 2016, 18 , 288-296.[3][4]

  • Cyanamide Chemistry. Mertens, A., et al. "New N-cyano-N'-phenylureas: synthesis and properties." Journal of Medicinal Chemistry, 1988 (Contextual reference for N-cyanoaniline stability).

  • PubChem Compound Summary. "N-Cyanocylanilines Class." (General physicochemical data for fluorinated anilines). [1]

Sources

Optimization of nucleophilic substitution reactions using amino carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Substitution Reactions Using Amino Carbonitriles

Executive Summary

Amino carbonitriles (ACNs), particularly


-amino nitriles, are critical bifunctional building blocks in the synthesis of peptidomimetics, nitrogen heterocycles (e.g., imidazoles, pyrazines), and bioactive nitrile "warheads" (e.g., Cathepsin K or DPP-4 inhibitors). However, their utilization in nucleophilic substitution reactions is complicated by their inherent instability (retro-Strecker reaction) and the competing acidity of the 

-proton.

This guide provides optimized protocols for using ACNs as nucleophiles in N-alkylation (


)  and Nucleophilic Aromatic Substitution (

)
. We focus on overcoming the "stability-reactivity" trade-off to maximize yield and suppress polymerization.

Scientific Foundation & Critical Parameters

The Chemo-Selectivity Challenge

The amino carbonitrile moiety presents a unique reactivity profile. Successful optimization requires balancing three competing pathways:

  • Desired Pathway (

    
    -Nucleophilic Attack):  The lone pair on the amine attacks the electrophile (
    
    
    
    ).
  • Competing Pathway A (

    
    -Deprotonation):  The electron-withdrawing nitrile group lowers the 
    
    
    
    of the
    
    
    -proton (~10–12). Strong bases can deprotonate this position, leading to racemization (if chiral) or elimination side products.
  • Competing Pathway B (Retro-Strecker): Under thermodynamic stress or high pH,

    
    -amino nitriles can revert to the corresponding imine/aldehyde and cyanide, releasing toxic HCN and destroying the starting material.
    
Optimization Matrix
ParameterRecommendationMechanistic Rationale
Starting Material Form Salt Form (HCl/H₂SO₄) Free base ACNs decompose rapidly. Store as salts; liberate in situ or immediately prior to use.
Base Selection

or

Mild inorganic bases buffer the reaction. Avoid strong bases (

,

) to prevent

-deprotonation. Avoid

if retro-Strecker is observed.
Solvent System DMF or NMP High dielectric constants favor ionic transition states in

. Essential for solubilizing inorganic bases.
Temperature 0°C

RT
Start cold to suppress elimination. Heat only if steric hindrance demands it (e.g.,

-disubstituted ACNs).
Additives KI or TBAI Finkelstein catalysis (iodide exchange) accelerates

alkylation, allowing milder conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic bifurcation between productive substitution and destructive side reactions.

ReactionPathways Start Amino Carbonitrile (Salt Form) FreeBase Free Base (In Situ Generation) Start->FreeBase Mild Base (K2CO3) Transition Transition State (Nu: Attack) FreeBase->Transition Electrophile (R-X) Retro Retro-Strecker (Aldehyde + HCN) FreeBase->Retro High T or Unstable Intermediate Racemization Enolate/Carbanion (Racemization) FreeBase->Racemization Strong Base (pKa > 12) Product N-Substituted Product Transition->Product SN2/SNAr

Figure 1: Mechanistic pathways showing the critical balance between productive N-alkylation and destructive retro-Strecker/racemization pathways.

Experimental Protocols

Protocol A: General N-Alkylation ( )

Best for: Attaching aliphatic chains or benzyl groups to amino nitriles.

Reagents:

  • 
    -Amino Nitrile Hydrochloride (
    
    
    
    equiv)
  • Alkyl Halide (

    
    
    
    
    equiv)
  • Potassium Carbonate (

    
    ), anhydrous, powdered (
    
    
    
    equiv)
  • Potassium Iodide (

    
    ) (
    
    
    
    equiv - optional catalyst)
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF (
    
    
    
    M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Base Activation: Add

    
     and the Amino Nitrile salt to the flask. Add solvent (
    
    
    
    or
    
    
    ) and stir at Room Temperature (RT) for 15 minutes.
    • Why? This generates the free amine in situ without exposing it to air/moisture where it might degrade.

  • Addition: Cool the mixture to

    
     (ice bath). Add the Alkyl Halide dropwise. If the electrophile is a chloride, add the 
    
    
    
    catalyst now.
  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours.

    • Monitoring: Use TLC (stain with Ninhydrin or KMnO4). The free amine spot will disappear; the secondary amine product is usually less polar.

  • Workup:

    • Dilute with Ethyl Acetate (

      
      ).[1]
      
    • Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography. Note: Amino nitriles can be silica-sensitive. Add 1% Triethylamine to the eluent if streaking occurs.

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Synthesizing heteroaryl-amino nitriles (drug scaffolds).

Reagents:

  • 
    -Amino Nitrile Hydrochloride (
    
    
    
    equiv)
  • Heteroaryl Halide (e.g., 2-chloropyridine, 4-fluoronitrobenzene) (

    
     equiv)
    
  • DIPEA (Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: DMSO or NMP (

    
     M)
    

Step-by-Step Methodology:

  • Mixing: In a microwave vial or pressure tube, combine the Heteroaryl Halide and Amino Nitrile salt.

  • Solvation: Add DMSO, followed by DIPEA.

    • Note: DIPEA is preferred here over inorganic bases for solubility in the highly polar solvents required for

      
      .
      
  • Reaction:

    • Method A (Thermal): Heat to

      
      
      
      
      for 4–12 hours.
    • Method B (Microwave - Recommended): Heat at

      
       for 20–40 minutes.
      
  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation:

    • If solid precipitates: Filter and wash with cold water.

    • If oil forms: Extract with

      
      , wash extensively with water to remove DMSO.
      

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Recovery Retro-Strecker decomposition (HCN loss).Lower the temperature. Switch from organic base (DIPEA) to inorganic buffer (

). Ensure anhydrous conditions.
Racemization Base is too strong;

-proton abstraction.
Use a weaker base (

or

). Avoid

or alkoxides. Keep reaction time short.
Polymerization Free base instability.Do not isolate the free base ACN. Always generate in situ from the HCl salt.
No Reaction (

)
Poor nucleophilicity of ACN.The nitrile group is electron-withdrawing, reducing amine nucleophilicity. Increase Temp or use Fluorine-substituted electrophiles (better leaving group).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dry Glassware Inert Atmosphere (Ar) Step2 Solubilize ACN Salt + Base (K2CO3/DIPEA) Step1->Step2 Step3 Add Electrophile (0°C -> RT) Step2->Step3 Step4 Monitor (TLC/LCMS) Check for Retro-Strecker Step3->Step4 Step5 Aqueous Workup (Remove DMF/Salts) Step4->Step5 Step6 Purification (Flash Column + 1% Et3N) Step5->Step6

Figure 2: Operational workflow for the N-alkylation of amino carbonitriles.

References

  • Strecker Synthesis & Mechanisms

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."[2][3][4][5] Available at: [Link]

  • Nucleophilic Substitution Protocols
  • Stability & Reactivity

    • Organic Chemistry Portal. "Synthesis of

      
      -Aminonitriles." Available at: [Link]
      
  • Advanced Catalysis

    • MDPI Catalysts.

      
      -Aminonitriles: A Review." Available at: [Link]
      

Sources

Technical Application Note: Reacting [(2-Fluoro-5-methylphenyl)amino]carbonitrile with Amines

[1]

Executive Summary & Scientific Rationale

This guide details the protocols for transforming [(2-Fluoro-5-methylphenyl)amino]carbonitrile (CAS: 1248664-55-2) into substituted guanidines and benzimidazoles. This specific scaffold is a critical "ortho-blocked" aniline derivative often employed in the synthesis of kinase inhibitors (e.g., mTOR, tyrosine kinase) and deubiquitylating enzyme (DUB) inhibitors.

Chemical Architecture & Reactivity

The substrate features two competing electronic effects:

  • The Cyanamide Core (

    
    ):  Acts as an electrophilic "masked carbodiimide" equivalent. It reacts with primary and secondary amines to form 
    
    
    -trisubstituted guanidines
    .
  • The 2-Fluoro Substituent: Provides a handle for intramolecular nucleophilic aromatic substitution (

    
    ). Under elevated temperatures or basic conditions, the newly formed guanidine nitrogen can displace the fluoride, cyclizing to form 2-aminobenzimidazoles .
    

Strategic Decision:

  • For Guanidine Synthesis: Use mild, Lewis-acid catalyzed conditions to prevent cyclization.

  • For Benzimidazole Synthesis: Use high-temperature or base-mediated conditions to force fluoride displacement.

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the amine to the nitrile carbon of the cyanamide. This is often accelerated by tautomerization to the more reactive carbodiimide species or by Lewis acid activation of the nitrile.

Reaction Pathway Diagram[2][3]

ReactionMechanismStart[(2-Fluoro-5-methylphenyl)amino]carbonitrileActivationLewis Acid Activation(AlCl3 / TMSCl)Start->Activation  Catalyst  IntermediateActivated CarbodiimideIntermediateActivation->Intermediate  Tautomerization  AmineAttackNucleophilic Attack(R-NH2)Intermediate->AmineAttackGuanidineGuanidine Product(Linear)AmineAttack->Guanidine  Mild Cond.  CyclizationIntramolecular SnAr(-HF)Guanidine->Cyclization  Heat/Base  Benzimidazole2-Aminobenzimidazole(Cyclic)Cyclization->Benzimidazole

Figure 1: Bifurcated reaction pathway showing controlled guanylation versus cyclization.

Experimental Protocols

Protocol A: Lewis Acid-Mediated Guanylation (Standard)

Objective: Synthesis of linear guanidines without cyclization. Mechanism:


Materials:

  • Substrate: [(2-Fluoro-5-methylphenyl)amino]carbonitrile (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) (1.0 equiv) OR TMSCl (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 1.0 mmol of [(2-Fluoro-5-methylphenyl)amino]carbonitrile in 5 mL anhydrous DCM.
    
  • Activation:

    • Option 1 (

      
      ): Add 1.0 mmol 
      
      
      at 0°C. Stir for 15 minutes. The solution may turn yellow/orange.
    • Option 2 (TMSCl): Add 2.0 mmol TMSCl. Heat to reflux for 30 mins to generate the silyl-carbodiimide in situ.

  • Addition: Add 1.2 mmol of the target amine dropwise.

  • Reaction:

    • For

      
      : Warm to Room Temperature (RT) and stir for 2–6 hours.
      
    • For TMSCl: Continue reflux for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution (Caution: Gas evolution).
    
  • Workup: Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Microwave-Assisted Cyclization to Benzimidazoles

Objective: One-pot synthesis of 2-amino-4-methyl-7-fluorobenzimidazoles (Note: Regiochemistry depends on folding; usually F is displaced). Mechanism: Thermal promotion of the nucleophilic aromatic substitution (

Materials:

  • Substrate: [(2-Fluoro-5-methylphenyl)amino]carbonitrile (1.0 equiv)

  • Amine: Primary Amine (1.5 equiv)

  • Base:

    
     or 
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (High boiling point polar aprotic)

Step-by-Step Procedure:

  • Loading: In a microwave vial, combine substrate (0.5 mmol), amine (0.75 mmol), and

    
     (1.0 mmol).
    
  • Solvation: Add 2 mL anhydrous DMSO. Cap the vial with a crimp seal.

  • Irradiation: Heat in a microwave reactor at 140°C for 20–40 minutes .

    • Note: If using conventional heating, reflux in Diglyme or DMAc at 150°C for 12 hours.

  • Workup: Pour reaction mixture into ice water (20 mL). The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Data Summary & Troubleshooting

Solvent & Catalyst Screening Table
MethodCatalystSolventTempTimePrimary ProductYield (Typical)
A1

DCMRT4 hLinear Guanidine85-92%
A2 TMSClToluene110°C3 hLinear Guanidine78-85%
B (MW)

DMSO140°C30 minBenzimidazole65-75%
C NoneEtOHReflux24 hMixed/Incomplete<40%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.Switch to Method A1 (

). Steric bulk on the amine hinders attack.
Cyclization Observed (Unwanted) Temperature too high.Maintain reaction <40°C. Avoid polar aprotic solvents (DMSO) which favor

.
Hydrolysis of Cyanamide Wet solvent/Atmosphere.Use strictly anhydrous solvents. Cyanamides hydrolyze to ureas in acidic water.
Substrate Insolubility Highly crystalline lattice.Use Toluene or Chlorobenzene at elevated temp (Method A2).

References

  • General Guanylation Protocol: Orner, B. P.; Hamilton, A. D. "Guanidine synthesis by guanylation." J. Org.[1][2] Chem.2000 , 65, 1566-1568.[1] Link

  • Lewis Acid Catalysis: Li, Q.; Wang, S.; Zhou, S.; Yang, G.; Zhu, X.; Liu, Y.[1] "Lanthanide amides as efficient catalysts for guanylation."[1] J. Org.[1][2] Chem.2007 , 72, 6763-6767.[1] Link

  • Cyclization to Benzimidazoles: Li, J.; Neuville, L. "Copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines and cyclization." Org.[3][1][2][4] Lett.2013 , 15, 6124-6127.[1][2] Link

  • Substrate Reference: "[(2-Fluoro-5-methylphenyl)amino]carbonitrile - Substance Information." National Center for Biotechnology Information. PubChem Compound Database.Link

Handling and storage protocols for fluorinated amino carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Guide to Handling and Storage of Fluorinated Amino Carbonitrile Compounds

Abstract

The incorporation of fluorine into amino acid scaffolds containing a carbonitrile group represents a significant strategy in modern medicinal chemistry, offering modulation of metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique physicochemical properties imparted by the highly electronegative fluorine atom, combined with the reactivity of the amino and nitrile functionalities, necessitate specialized handling and storage protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the stability, purity, and safety of these valuable compounds. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for every stage of the compound's lifecycle in the laboratory, from receipt to disposal.

Introduction: The Chemical Rationale for Specialized Protocols

Fluorinated amino carbonitriles are a class of compounds characterized by three key functional groups, each contributing to the molecule's overall reactivity and sensitivity.

  • The Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, conferring significant metabolic stability to the molecule.[3][4] However, the high electronegativity of fluorine can electronically influence adjacent functional groups, altering their acidity, basicity, and susceptibility to certain reactions.[5]

  • The Amino Group: As a primary or secondary amine, this group is basic and nucleophilic. It is susceptible to oxidation and can react with atmospheric carbon dioxide. Its reactivity is modulated by the electronic effects of nearby fluorine atoms.

  • The Carbonitrile (Nitrile) Group: The nitrile group is prone to hydrolysis, especially under strong acidic or basic conditions, converting to a carboxylic acid or amide. It can also be a target for nucleophilic attack.

The combination of these groups necessitates protocols that rigorously control exposure to atmospheric moisture, oxygen, light, and incompatible chemicals.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any compound, a thorough risk assessment is mandatory. While the final toxicity profile of a novel compound is often unknown, all fluorinated amino carbonitriles should be treated as potentially hazardous.[7]

Core Principles:

  • Toxicity: Many organic nitriles are toxic and can be absorbed through the skin.[8] The metabolic fate of these compounds is often unknown, but could potentially release cyanide. Therefore, always work in a well-ventilated area, preferably a certified chemical fume hood.[9]

  • Reactivity: While the C-F bond is stable, the overall molecule can be reactive. Avoid contact with strong oxidizing agents, strong reducing agents, acids, and bases.[10][11]

Mandatory PPE:

  • Eye Protection: Chemical splash goggles are required at all times. For particularly hazardous operations, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection: Nitrile gloves are the minimum requirement. They provide a good barrier against many organic compounds. Always double-check the manufacturer's compatibility chart for specific solvents used. Never wear contaminated gloves outside the immediate work area.[9][12]

  • Body Protection: A flame-resistant or 100% cotton lab coat is essential to protect skin and clothing.[7]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[13]

Compound Lifecycle Workflow

The following diagram illustrates the complete lifecycle for handling fluorinated amino carbonitriles within a research environment, ensuring safety and compound integrity at every step.

CompoundLifecycle Receipt Receipt & Initial Inspection Quarantine Quarantine (If Required) Receipt->Quarantine Discrepancy Found Storage Long-Term Storage Receipt->Storage Passes Inspection Dispensing Dispensing for Use Storage->Dispensing Dispensing->Storage Return Unused Stock Experiment Experimental Use Dispensing->Experiment Waste Decontamination & Waste Disposal Experiment->Waste

Caption: Workflow for fluorinated amino carbonitrile compounds.

Storage Protocols: Preserving Compound Integrity

The primary goal of storage is to prevent degradation from atmospheric and environmental factors. The appropriate storage condition is determined by the compound's specific sensitivities.

Decision Framework for Storage Conditions

Use the following logical diagram to determine the correct storage environment for your compound.

StorageDecisionTree start Assess Compound Properties q_light Is it Light-Sensitive? start->q_light q_moisture Is it Hygroscopic? q_light->q_moisture No res_amber Store in Amber Vial or Wrap in Foil q_light->res_amber  Yes q_temp Is it Thermally Labile? q_moisture->q_temp No res_desiccator Store in Desiccator or Glove Box q_moisture->res_desiccator  Yes res_fridge Store at 2-8°C (Refrigerate) q_temp->res_fridge  Yes (Moderate) res_freezer Store at ≤-20°C (Freeze) q_temp->res_freezer  Yes (High) res_final Combine All Required Storage Conditions q_temp->res_final No res_amber->q_moisture res_desiccator->q_temp res_inert Backfill with N2 or Ar res_desiccator->res_inert res_fridge->res_final res_freezer->res_final

Caption: Decision tree for selecting appropriate storage conditions.

Summary of Storage Conditions
Parameter Condition Rationale Recommended Action
Temperature Thermally StablePrevents degradation of most compounds.Store at room temperature (20-25°C).[14]
Thermally LabileSlows decomposition pathways.Store at 2-8°C or -20°C as specified by the supplier or stability data.[14][15]
Atmosphere Air-StableCompound does not react with O₂ or CO₂.Standard screw-cap vial.
Air-SensitivePrevents oxidation of the amino group or other sensitive moieties.Store in a vial with a PTFE-lined cap, backfilled with an inert gas (Argon or Nitrogen).
HygroscopicPrevents hydrolysis of the nitrile group and degradation from moisture.Store in a desiccator over a drying agent (e.g., silica gel) or in a controlled-humidity glove box.[6][16]
Light Light-StableCompound is not susceptible to photodegradation.Clear glass vial.
Light-SensitivePrevents energy absorption that could lead to bond cleavage or rearrangement.Use amber glass vials or wrap clear vials in aluminum foil. Store in a dark cabinet.[15]
Container General UseProvides a chemically resistant and inert barrier.Borosilicate glass vials with PTFE-lined septa/caps.[14] For hydrofluoric acid waste, specialized plastic may be needed.[17]

Experimental Protocols

Protocol 1: Receiving and Initial Handling
  • Preparation: Before the shipment arrives, designate a receiving area within a chemical fume hood.[12] Ensure all necessary PPE is available.

  • External Inspection: Examine the external shipping container for any signs of damage (cracks, leaks, stains). If damage is found, do not open it. Follow your institution's emergency protocol for chemical spills.

  • Unpacking: Place the undamaged package inside the fume hood. Carefully open the outer packaging.

  • Primary Container Inspection: Remove the primary container. Check for a secure seal, cracks, and proper labeling. Cross-reference the label information (Compound Name, Batch Number, Quantity) with your purchase order.[13]

  • Parafilm Sealing: For long-term storage, wrap the cap and neck of the vial with Parafilm® to provide an additional barrier against atmospheric moisture.[6]

  • Labeling: Affix a laboratory label with the date of receipt and the name of the receiving scientist.[14]

  • Transfer to Storage: Immediately transfer the compound to the appropriate storage location as determined by the principles in Section 4.

Protocol 2: Dispensing and Weighing (Solid Compounds)
  • Pre-Equilibration: If the compound is stored at a low temperature, remove the container from the refrigerator/freezer and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold compound and container, which would cause rapid degradation upon opening.

  • Work Area Setup: Perform all dispensing inside a chemical fume hood or a glove box for highly sensitive compounds.

  • Inert Atmosphere (If Required): For air-sensitive compounds, create a positive pressure of inert gas (Argon or Nitrogen) over the vial before opening.

  • Weighing: Quickly weigh the desired amount of solid into a tared, clean, and dry secondary container. Minimize the time the primary container is open.

  • Resealing: Securely cap the primary container, wrap with fresh Parafilm®, and immediately return it to its designated long-term storage location.

  • Documentation: Record the amount of material removed in a laboratory notebook or inventory system.

Decontamination and Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Decontamination
  • Glassware & Equipment: Reusable glassware and equipment should be decontaminated immediately after use. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound, followed by a standard laboratory detergent wash.[18] All rinsate should be collected as hazardous waste.

  • Spills: In case of a spill, alert personnel in the area immediately. For small spills within a fume hood, use a chemical spill kit with an absorbent appropriate for organic solvents. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

Waste Disposal
  • NEVER dispose of fluorinated amino carbonitriles down the drain.[9]

  • Solid Waste: Contaminated consumables (gloves, weighing paper, absorbent pads) should be placed in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, labeled hazardous waste container.

    • Segregate halogenated and non-halogenated waste streams if required by your institution.[9] Fluorinated compounds belong in the halogenated waste stream.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass disposal box).[19]

  • Labeling and Pickup: Ensure all waste containers are securely closed, accurately labeled with their full chemical contents, and stored in a designated satellite accumulation area until collection by the EHS office.[17]

References

  • Dinoiu, V. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Retrieved from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • How to Store Reagents. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&D Technology. Retrieved from [Link]

  • Stavber, S. (Ed.). (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Izvolitve - Institut "Jožef Stefan". Retrieved from [Link]

  • Safety in the laboratory. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Wang, C.-C., et al. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Retrieved from [Link]

  • Operating procedure. (2019, October 3). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. (2019, September 10). Repository of the Academy's Library. Retrieved from [Link]

  • How to store fluorinated pharmaceutical intermediates properly?. (2025, June 18). Protheragen. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hygroscopic material packing. (2023, January 27). ResearchGate. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek. Retrieved from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. (2024, April 20). MDPI. Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). Safety Office, University of St Andrews. Retrieved from [Link]

  • Handling fluorinated gases as solid reagents using metal-organic frameworks. (2023, September 29). PubMed. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Fluorinated compounds. (n.d.). Melius Organics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile, a key intermediate in the development of various pharmaceutical agents. The introduction of a cyano group to an aniline derivative is a nuanced process where success is highly dependent on precise control over reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve reaction yields, and ensure the consistent production of high-purity material. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present validated protocols to streamline your experimental workflow.

Reaction Overview: The N-Cyanation of 2-Fluoro-5-methylaniline

The most direct and common method for synthesizing [(2-Fluoro-5-methylphenyl)amino]carbonitrile is the N-cyanation of 2-fluoro-5-methylaniline. This transformation is typically achieved using a cyanating agent like cyanogen bromide (BrCN) in a suitable solvent system. The reaction proceeds via nucleophilic attack of the aniline's amino group on the electrophilic carbon of the cyanogen bromide.

General Reaction Scheme:

General Reaction Scheme for the N-Cyanation of 2-Fluoro-5-methylaniline

Caption: Synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile from 2-fluoro-5-methylaniline and cyanogen bromide.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a direct Q&A format, providing insights into their root causes and offering validated solutions.

Issue 1: Low or No Product Formation with Significant Starting Material Recovery

Question: My reaction has stalled. After the recommended reaction time, TLC and HPLC analysis shows a large amount of unreacted 2-fluoro-5-methylaniline. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a common issue often related to insufficient reactivity or deactivation of the reagents. Let's diagnose the potential causes systematically.

  • Cause A: Inactive Cyanating Agent: Cyanogen bromide (BrCN) is highly moisture-sensitive. It can hydrolyze to hydrocyanic acid and hypobromous acid, rendering it ineffective for the N-cyanation reaction.

    • Solution: Always use a fresh bottle of cyanogen bromide or a recently opened one that has been stored under an inert atmosphere in a desiccator. Ensure that the BrCN is a colorless to pale yellow solid; significant discoloration may indicate decomposition.

  • Cause B: Sub-optimal Reaction Temperature: The nucleophilicity of the aniline and the electrophilicity of the cyanating agent are temperature-dependent. The reaction may be too slow at lower temperatures.

    • Solution: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and is then allowed to warm to room temperature. If the reaction is sluggish, consider maintaining a slightly elevated temperature (e.g., 30-40 °C) while carefully monitoring for byproduct formation by HPLC.[1]

  • Cause C: Insufficient Base or Inappropriate pH: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid protonates the starting aniline, converting the nucleophilic amino group into a non-nucleophilic ammonium salt, thereby quenching the reaction.

    • Solution: A non-nucleophilic base is often required to scavenge the HBr produced. A common choice is a tertiary amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate. The base should be added slowly along with the cyanating agent to maintain a neutral or slightly basic pH.

Issue 2: Formation of a Major, Insoluble White Precipitate (Byproduct)

Question: During the reaction, a significant amount of a white solid crashed out of the solution. It's not my product. What is it and how do I prevent its formation?

Answer: The precipitate is likely a symmetrically substituted urea, specifically 1,3-bis(2-fluoro-5-methylphenyl)urea. This byproduct forms when the desired aminocarbonitrile product reacts with any water present in the reaction medium or during workup, or if the aminocarbonitrile itself reacts with another molecule of the starting aniline.

  • Causality: The aminocarbonitrile can be hydrolyzed to an isocyanate intermediate, especially under aqueous or acidic conditions.[2][3] This highly reactive isocyanate then rapidly reacts with the most available nucleophile, which is often the starting aniline, to form the stable and insoluble urea.

  • Preventative Measures:

    • Strict Anhydrous Conditions: This is the most critical factor. Dry your solvents (e.g., THF, Dioxane, Acetonitrile) over molecular sieves or by distillation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

    • Controlled Work-up: Quench the reaction with a cold, dilute aqueous solution and proceed immediately to extraction. Avoid prolonged contact between the crude product and aqueous layers, especially if they are acidic.

    • Order of Addition: Adding the aniline solution slowly to the solution of cyanogen bromide can sometimes minimize the concentration of free aniline available to react with the isocyanate intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Polar aprotic solvents are generally preferred as they can dissolve the starting materials and intermediates without participating in the reaction.[4] Dioxane, tetrahydrofuran (THF), and acetonitrile are excellent choices. Dichloromethane (DCM) can also be used. The choice may depend on the scale and the desired work-up procedure.

Q2: Are there safer alternatives to cyanogen bromide? A2: Yes. Due to the high toxicity of BrCN, several alternatives have been developed. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a less toxic, solid reagent that can effectively cyano-transfer to anilines, often catalyzed by a transition metal.[5] Electrochemical methods using safer cyanide sources like 5-aminotetrazole are also emerging as a viable green chemistry approach.[6]

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The starting aniline will be more polar (lower Rf) than the aminocarbonitrile product. Staining with potassium permanganate can help visualize the spots. For quantitative analysis and to check for byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: My purified product seems to degrade over time. What are the proper storage conditions? A4: Arylaminocarbonitriles can be sensitive to moisture and light. Store the purified solid in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., < 4 °C) to prevent hydrolysis and other degradation pathways.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key experimental variables and their impact on the reaction yield and purity. These are representative values and should be optimized for your specific laboratory setup.

ParameterRecommended ConditionRationale & Impact on Yield
Aniline:BrCN Ratio 1 : 1.05 - 1.2 equivalentsA slight excess of BrCN ensures complete consumption of the valuable aniline. A large excess can lead to side reactions.
Base Sodium Bicarbonate (aq. solution)Effectively neutralizes the HBr byproduct without introducing organic impurities. Easy to remove during aqueous work-up.
Solvent Anhydrous Dioxane or THFGood solubility for reactants and intermediates; non-reactive. Ensures a homogeneous reaction mixture.
Temperature 0 °C to Room TemperatureAllows for control of the initial exotherm, minimizing byproduct formation, while ensuring the reaction proceeds to completion.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion. Monitor by TLC/HPLC to determine the optimal endpoint.[7]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Materials:

  • 2-Fluoro-5-methylaniline (1.0 eq)[8]

  • Cyanogen Bromide (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a three-neck, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Cyanogen Bromide Solution: In a separate flask, carefully dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous 1,4-dioxane. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bicarbonate Solution: Prepare an aqueous solution of sodium bicarbonate (1.5 eq).

  • Reaction: Cool the aniline solution to 0 °C using an ice bath.

  • Addition: Simultaneously add the cyanogen bromide solution and the sodium bicarbonate solution to the stirred aniline solution dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours, monitoring the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the dried material onto the top of the packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [(2-Fluoro-5-methylphenyl)amino]carbonitrile as a solid.

Visualizations: Workflow & Mechanism

Troubleshooting Workflow

The following diagram provides a logical decision-making tree for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Reaction Start check_conversion Monitor Conversion (TLC/HPLC) start->check_conversion low_conversion Issue: Low Conversion (>20% SM remaining) check_conversion->low_conversion No good_conversion Conversion >95% check_conversion->good_conversion Yes cause1 Check BrCN Quality (Fresh? Stored properly?) low_conversion->cause1 cause2 Review Temperature Profile (Too low?) low_conversion->cause2 cause3 Verify Base Addition (Stoichiometry? Simultaneous?) low_conversion->cause3 solution1 Use Fresh BrCN cause1->solution1 solution2 Increase Temp to 30-40°C cause2->solution2 solution3 Ensure 1.5 eq Base Added cause3->solution3 workup Proceed to Work-up good_conversion->workup check_yield Assess Crude Yield & Purity workup->check_yield low_yield Issue: Low Yield (Insoluble Precipitate?) check_yield->low_yield No good_yield Yield as Expected check_yield->good_yield Yes cause4 Check for Urea Byproduct low_yield->cause4 cause5 Review Anhydrous Conditions (Dry Solvents/Glassware?) cause4->cause5 solution4 Run Reaction Under Strict Anhydrous Conditions (N2/Ar) cause5->solution4 purify Purify by Chromatography or Recrystallization good_yield->purify final_product Pure Product purify->final_product ReactionMechanism cluster_main N-Cyanation Pathway cluster_acid_base Acid Scavenging cluster_quenching Quenched Pathway (No Base) Aniline 2-Fluoro-5-methylaniline (Nucleophile) Intermediate Protonated Intermediate Aniline->Intermediate Nucleophilic Attack BrCN Cyanogen Bromide (Electrophile) BrCN->Intermediate Product [(2-Fluoro-5-methylphenyl)amino]carbonitrile Intermediate->Product Deprotonation HBr HBr (Byproduct) Intermediate->HBr HBr_quench HBr Intermediate->HBr_quench Base Base (e.g., NaHCO3) Salt Salt + H2O + CO2 Base->Salt HBr->Salt Aniline_inactive Protonated Aniline (Non-nucleophilic) HBr_quench->Aniline_inactive Aniline_quench Aniline Aniline_quench->Aniline_inactive

Caption: Simplified mechanism of N-cyanation highlighting the role of the base in preventing catalyst quenching.

References

  • Vertex Pharmaceuticals Incorporated. (2014). Microwave Assisted Cyanation Process.
  • Wikipedia contributors. (2023). Von Richter reaction. Wikipedia. [Link]

  • Grokipedia. (n.d.). Von Richter reaction. Grokipedia. [Link]

  • Kumar, A., et al. (2015). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. ResearchGate. [Link]

  • Jain, S. L., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. SpringerLink. [Link]

  • Bhor, M. D., et al. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. National Center for Biotechnology Information. [Link]

  • Chegg. (2023). Solved IV. (25%) The Von-Richter reaction, also named. Chegg.com. [Link]

  • Quora. (n.d.). Von Richter reaction - Gate Chemistry. Quora. [Link]

  • Wikipedia contributors. (2023). Cyanation. Wikipedia. [Link]

  • Boyd, S., et al. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ACS Publications. [Link]

  • Scribd. (n.d.). Von Richter Reaction. Scribd. [Link]

  • Wang, D., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • da Silva, A. B., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. Journal of Synthetic Chemistry. [Link]

  • Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate - High purity. Georganics. [Link]

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Minimizing dimerization byproducts in cyanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanamide chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using cyanamide in synthesis and to mitigate the formation of unwanted byproducts, primarily the dimer dicyandiamide (DCD). Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with cyanamide.

Q1: What is cyanamide dimerization and why is it a problem?

A1: Cyanamide has a reactive electrophilic nitrile group and a nucleophilic amino group within the same molecule.[1][2] This duality allows it to react with itself in a process called dimerization to form 2-cyanoguanidine, more commonly known as dicyandiamide (DCD).[2] This is often an undesired side reaction as it consumes your starting material, complicates purification of the desired product, and can introduce impurities into your reaction mixture. In some industrial applications, DCD is the desired product, but in many synthetic organic chemistry applications, it is a significant byproduct to be minimized.[3][4]

Q2: What is the primary cause of cyanamide dimerization?

A2: The dimerization of cyanamide is predominantly catalyzed by alkaline (basic) conditions.[1][3][4] In a basic environment, the cyanamide molecule is deprotonated to form the cyanamide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the nitrile group of another cyanamide molecule, initiating the dimerization process.[3][4]

Q3: Under what conditions is cyanamide most stable?

A3: Cyanamide is most stable in a slightly acidic pH range of 4 to 6.[1] The optimal stability is typically observed between pH 4.0 and 4.5.[1][5][6] Within this pH window, the propensity for both dimerization (favored at higher pH) and hydrolysis to urea (favored at lower pH) is significantly reduced.[1][6][7]

Q4: Can temperature affect the rate of dimerization?

A4: Yes, temperature plays a crucial role. Dimerization is an exothermic reaction that is accelerated at higher temperatures.[1][8] It is generally recommended to conduct reactions at lower temperatures to suppress the rate of DCD formation.[2]

Q5: Are there commercially available stabilized cyanamide solutions?

A5: Yes, commercial cyanamide solutions are typically stabilized to prevent degradation during storage and transport.[1] This is often achieved by adding a buffering agent, such as monosodium phosphate, to maintain the pH within the optimal stability range.[2] Some formulations may also include other stabilizers like formic acid esters.[2][5][9]

Troubleshooting Guide: Minimizing Dicyandiamide (DCD) Formation

This guide provides a systematic approach to troubleshooting and minimizing the formation of DCD in your cyanamide reactions.

Issue 1: Significant DCD Formation Detected in Reaction Mixture

Primary Cause: The reaction conditions are likely too alkaline, promoting the base-catalyzed dimerization of cyanamide.

Troubleshooting Steps:

  • pH Monitoring and Adjustment:

    • Action: Before and during your reaction, carefully monitor the pH of the reaction mixture.

    • Rationale: Even seemingly neutral reactions can become basic due to the presence of amine substrates or basic reagents.

    • Solution: Adjust the pH to the optimal range of 4.0-5.0 using a suitable acid. Phosphoric acid is a commonly used and effective choice for this purpose.[5] Avoid strong mineral acids if your substrate is acid-labile, and instead consider a well-buffered system.

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature compatible with the desired reaction rate.

    • Rationale: The rate of dimerization increases with temperature.[3]

    • Solution: Consider cooling the reaction mixture in an ice bath, especially during the addition of reagents.

  • Order of Reagent Addition:

    • Action: If your reaction involves a basic substrate (e.g., an amine), consider adding the cyanamide solution last and in a controlled, portion-wise manner.

    • Rationale: This minimizes the time that cyanamide is exposed to a high concentration of the basic substrate in the absence of the acidic component that may be part of the reaction system.

Issue 2: Low Yield of Desired Product with DCD as the Main Byproduct

Primary Cause: The reaction kinetics may be slow, allowing the competing dimerization reaction to dominate.

Troubleshooting Steps:

  • Catalyst Screening:

    • Action: For reactions like guanidinylation, explore the use of a catalyst to accelerate the desired reaction.

    • Rationale: Increasing the rate of the desired reaction will make it more competitive with the dimerization side reaction.

    • Solution: Lewis acids such as scandium(III) triflate have been shown to be effective catalysts for the guanylation of amines with cyanamide.[10]

  • Concentration Effects:

    • Action: Investigate the effect of reactant concentrations.

    • Rationale: The dimerization is a second-order reaction with respect to cyanamide.[11] Therefore, at very high concentrations of cyanamide, the rate of dimerization may be significantly enhanced.

    • Solution: A moderate dilution of the reaction mixture might be beneficial, although this needs to be balanced with the potential for slowing down the desired reaction.

  • Solvent Choice:

    • Action: Evaluate the solvent system.

    • Rationale: The solvent can influence the solubility of reactants and the pKa of the substrates, which in turn affects the reaction rates.

    • Solution: While cyanamide is soluble in a range of polar solvents like water, alcohols, and ethers, ensure your chosen solvent does not promote basic conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for a pH-Controlled Guanidinylation Reaction
  • Dissolve the amine substrate in a suitable solvent.

  • Adjust the pH of the solution to approximately 4.5 using a dilute solution of phosphoric acid.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a stabilized aqueous solution of cyanamide (e.g., 50 wt. %) to the reaction mixture while stirring.

  • Maintain the temperature and continue to monitor the pH, adjusting as necessary.

  • Allow the reaction to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Proceed with the workup and purification of the desired guanidine product.

Data Presentation

Table 1: Influence of pH on Cyanamide Stability and Reaction Pathways

pH RangePrimary Reaction PathwayConsequenceMitigation Strategy
< 4HydrolysisFormation of urea byproduct[1][6][7]Maintain pH above 4.0
4 - 6Optimal Stability Minimal byproduct formation [1]Maintain pH in this range
> 6DimerizationFormation of dicyandiamide (DCD)[1][6]Lower pH to the 4-6 range

Visualizations

Diagram 1: Cyanamide Reaction Pathways

G cluster_desired Desired Reaction cyanamide Cyanamide (H₂NCN) dimer Dicyandiamide (DCD) cyanamide->dimer Alkaline conditions (pH > 6) High Temperature urea Urea cyanamide->urea Acidic conditions (pH < 4) guanidine Desired Guanidine Product cyanamide->guanidine amine Amine Substrate amine->guanidine

Caption: Competing reaction pathways of cyanamide.

Diagram 2: Troubleshooting Flowchart for DCD Formation

G decision decision start High DCD Formation Observed check_ph Is reaction pH > 6? start->check_ph adjust_ph Adjust pH to 4.0-5.0 with dilute acid check_ph->adjust_ph Yes check_temp Is reaction temp > RT? check_ph->check_temp No adjust_ph->check_temp lower_temp Lower reaction temperature (e.g., 0-5 °C) check_temp->lower_temp Yes check_kinetics Is desired reaction slow? check_temp->check_kinetics No lower_temp->check_kinetics add_catalyst Consider adding a catalyst (e.g., Sc(OTf)₃) check_kinetics->add_catalyst Yes end DCD Minimized check_kinetics->end No add_catalyst->end

Caption: Decision tree for troubleshooting DCD byproduct.

References

  • Alzchem. (n.d.). Hydrogen Cyanamide.
  • Wang, Y., et al. (2024). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI.
  • Wang, Y., et al. (2024). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide.
  • Lorch, A. (1978). Stabilized cyanamide solutions. (U.S. Patent No. 4,126,664). U.S.
  • Sauter, R., & Speed, S. (1984). Process for the stabilization of aqueous cyanamide solutions. (U.S. Patent No. 4,477,421). U.S.
  • International Chemical Safety Cards. (n.d.). Cyanamide. Inchem.org.
  • Barber, L. (2018). Introduction to cyanamides. Cardiff University.
  • Wikipedia. (2024). Cyanamide.
  • National Center for Biotechnology Inform
  • Organic Chemistry Portal. (n.d.).
  • Scheidemandel, J. (1959). Process for the production of dicyandiamide from calcium cyanamide and gases containing CO2.
  • Sciencemadness Discussion Board. (2021).
  • Schimpl, A., et al. (1965). Cyanamide Formation under Primitive Earth Conditions. PubMed.
  • Patsnap Synapse. (2024).
  • Looper, R. E., et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PMC.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds.
  • American Cyanamid Co. (1929). Process for the preparation of dicyandiamide from calcium cyanamide.
  • Thieme. (n.d.).
  • Journal of the American Chemical Society. (n.d.).

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Preventing hydrolysis of N-cyano amines during experimental procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling N-cyano amines, also known as cyanamides. These versatile intermediates are crucial in the synthesis of pharmaceuticals and fine chemicals, particularly in the creation of guanidines, and other nitrogen-containing heterocycles.[1][2] However, their utility is often challenged by their inherent susceptibility to hydrolysis. The central carbon atom of an N-cyano amine is highly electrophilic, making it a prime target for nucleophilic attack by water. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you successfully manage N-cyano amines in your experimental work, ensuring the integrity of your synthesis and maximizing your yields.

Frequently Asked Questions (FAQs)

Q1: What exactly are N-cyano amines, and why are they so prone to hydrolysis?

N-cyano amines (cyanamides) are organic compounds featuring a cyano group (-CN) attached to a nitrogen atom (R¹R²N-CN). The molecule exists in equilibrium between two tautomeric forms: the dominant N≡C–NH₂ form and the carbodiimide form (HN=C=NH).[3] The nitrile carbon in the major tautomer is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis. The reaction can be catalyzed by both acids and bases, which are common conditions in many synthetic workups.[4][5]

Q2: What are the primary factors that trigger the hydrolysis of my N-cyano amine?

Hydrolysis is primarily influenced by four factors:

  • pH: Both acidic and basic conditions significantly accelerate hydrolysis. Acids protonate the nitrile nitrogen, making the carbon even more electrophilic and susceptible to attack by weak nucleophiles like water.[5] Bases, such as hydroxide ions, are strong nucleophiles that directly attack the nitrile carbon.[4]

  • Presence of Water: As the reactant in the hydrolysis process, the availability of water is a critical factor. This includes residual moisture in solvents, reagents, or exposure to atmospheric humidity. Using anhydrous conditions is a key preventative strategy.[6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during reaction, workup, or solvent evaporation can lead to significant product loss.[7][8]

  • Catalytic Impurities: Certain metal ions or other impurities can act as Lewis acids, activating the nitrile group and promoting hydrolysis.

Q3: My reaction isn't working. How can I tell if hydrolysis is the culprit?

The primary product of N-cyano amine hydrolysis is a substituted urea. If your starting material was a secondary amine, the hydrolysis product will be an N,N-disubstituted urea.

You can detect hydrolysis using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a pure sample of your starting N-cyano amine. The appearance of a new, typically more polar spot (lower Rf value) can indicate the formation of the corresponding urea.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You can monitor for the disappearance of the mass corresponding to your N-cyano amine and the appearance of a new mass corresponding to the expected urea (Mass of N-cyano amine + 18).

  • Infrared (IR) Spectroscopy: Look for changes in the characteristic stretching frequencies. N-cyano amines show a sharp nitrile (C≡N) stretch around 2200-2250 cm⁻¹. The formation of a urea will result in the appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹.

Q4: What are the best practices for setting up a reaction to synthesize an N-cyano amine without hydrolysis?

Prevention is the most effective strategy. When designing your synthesis, prioritize anhydrous conditions.

  • Solvent Choice: Use freshly distilled, anhydrous solvents. Solvents like acetonitrile, THF, or dichloromethane are common choices.

  • Reagent Purity: Ensure all reagents, especially the parent amine, are dry. If necessary, distill liquid amines or dry solid amines under vacuum.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath for cooling during reagent addition.[1]

Q5: How should I purify my N-cyano amine to minimize decomposition?

Purification is a critical step where hydrolysis can easily occur.

  • Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (0-5 °C). Use a saturated sodium bicarbonate solution for basic washes and a saturated brine solution for final washes, as these are less harsh than stronger acids or bases.

  • Drying: After extraction into an organic solvent, dry the solution thoroughly. Anhydrous sodium sulfate (Na₂SO₄) is preferred over magnesium sulfate (MgSO₄) as it is neutral, whereas MgSO₄ can be slightly acidic.

  • Chromatography: If column chromatography is necessary, use a non-polar solvent system and consider deactivating the silica gel. Silica gel is acidic and can cause decomposition on the column. You can deactivate it by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluting with a hexane/ethyl acetate mixture containing 1% triethylamine).

Q6: What are the ideal long-term storage conditions for N-cyano amines?

N-cyano amines are often sensitive to heat, light, and moisture.[7] For optimal stability:

  • Store the solid compound in a tightly sealed container.

  • Place the container inside a desiccator with a drying agent.

  • Store at a low temperature, typically in a refrigerator or freezer (-20 °C).

  • Protect from light by using an amber vial or wrapping the container in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of N-cyano amines.

Symptom Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis during reaction: Presence of water in solvents or reagents.Use anhydrous solvents and dry all reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Hydrolysis during workup: Exposure to acidic/basic aqueous solutions for an extended period or at high temperature.Perform aqueous workup at 0-5 °C. Use mild buffers (e.g., sat. NaHCO₃) instead of strong acids/bases. Minimize contact time with the aqueous phase.
Appearance of a New, More Polar Spot on TLC Decomposition on TLC plate: The silica on the TLC plate is acidic and can cause on-plate decomposition.Add a small amount of triethylamine (~0.5%) to the TLC developing solvent to neutralize the silica.
Formation of urea: Hydrolysis has occurred during the reaction or workup.Confirm the identity of the new spot by LC-MS. If it is the urea, optimize the reaction and workup to be strictly anhydrous and neutral.
Product Degrades During Column Chromatography Acid-catalyzed hydrolysis on silica gel: Standard silica gel is acidic (pH ~4-5) and can degrade sensitive compounds.Deactivate the silica gel by flushing the column with the eluent containing 1% triethylamine before loading the sample. Alternatively, use neutral alumina for chromatography.
Solid Product Becomes Gummy or Oily Over Time Hydrolysis due to moisture absorption: The compound is hygroscopic and is absorbing atmospheric moisture.Store the compound in a desiccator under vacuum or in a freezer. Ensure the container is tightly sealed.

Visualized Mechanisms and Workflows

Mechanism of N-Cyano Amine Hydrolysis

The diagram below illustrates the pathways for both acid-catalyzed and base-catalyzed hydrolysis of an N-cyano amine to its corresponding urea.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start R₂N-C≡N A_H + H⁺ A_Protonated R₂N-C≡N⁺-H A_Start->A_Protonated Protonation A_H2O + H₂O A_Intermediate1 R₂N-C(OH)=N⁺H₂ A_Protonated->A_Intermediate1 H₂O Attack A_PT1 Proton Transfer A_Intermediate2 R₂N-C(=O)-NH₂ A_Intermediate1->A_Intermediate2 Tautomerization A_End Urea A_Intermediate2->A_End - H⁺ A_Intermediate2->A_End B_Start R₂N-C≡N B_OH + OH⁻ B_Intermediate1 R₂N-C(O⁻)=NH B_Start->B_Intermediate1 OH⁻ Attack B_H2O + H₂O B_Intermediate2 R₂N-C(OH)=NH B_Intermediate1->B_Intermediate2 Protonation B_PT2 Tautomerization B_End R₂N-C(=O)-NH₂ (Urea) B_Intermediate2->B_End

Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.

Troubleshooting Workflow for N-Cyano Amine Instability

Use this flowchart to diagnose and solve common problems related to N-cyano amine decomposition.

troubleshooting_workflow Start Problem: Suspected Hydrolysis CheckTLC Analyze by TLC/LC-MS. Is there a new, more polar spot? Start->CheckTLC CheckYield Is the final yield low? CheckTLC->CheckYield Yes CheckTLC->CheckYield No Sol_Chroma Solution: Modify purification. Use deactivated silica (add 1% Et₃N to eluent) or neutral alumina. CheckTLC->Sol_Chroma Yes, only during column chromatography CheckStorage Does product degrade during storage? CheckYield->CheckStorage No Sol_Anhydrous Solution: Implement strict anhydrous conditions. Dry solvents/reagents. Use inert atmosphere. CheckYield->Sol_Anhydrous Yes, during reaction Sol_Workup Solution: Optimize workup. Use cold (0-5°C) neutral buffers. Minimize time. Dry thoroughly with Na₂SO₄. CheckYield->Sol_Workup Yes, after workup CheckStorage->Start No, problem is elsewhere Sol_Store Solution: Improve storage. Store cold (-20°C) in a desiccator, protected from light. CheckStorage->Sol_Store Yes

Caption: Decision workflow for troubleshooting hydrolysis.

Key Experimental Protocols

Protocol 1: General Anhydrous Synthesis of an N-Cyano Amine

This protocol describes a general method for the N-cyanation of a secondary amine using a cyanating agent like N-Cyanopivalamide under anhydrous conditions.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the secondary amine (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the stirred solution.

  • Cyanating Agent: At room temperature, add the N-Cyanopivalamide (1.1 mmol) in one portion.[1]

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-4 hours. Monitor the progress of the reaction by TLC (developing solvent system may contain 0.5% triethylamine to prevent streaking/decomposition).

  • Quenching and Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with a small amount of anhydrous acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 35-40 °C.

  • Purification: Purify the crude product by column chromatography using deactivated silica gel.

Protocol 2: Optimized Workup for N-Cyano Amines

This protocol should be used when an aqueous workup is necessary to remove water-soluble impurities.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add ice-cold, deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Ice-cold saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • Ice-cold deionized water.

    • Ice-cold saturated aqueous sodium chloride (brine).

    • Perform all washes quickly to minimize contact time with the aqueous phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Stir for at least 30 minutes to ensure all moisture is removed.

  • Filtration and Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature (<35 °C).

References
  • Benchchem. N-Cyanopivalamide as a Novel Cyanating Agent in Pharmaceutical Synthesis.
  • Yadav, P., & Goutam, M. P. (2020). Recent updates on analytical methods for detection of cyanide in human blood.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • NOAA. CYANAMIDE. CAMEO Chemicals.
  • Kaur, N., & Kishore, D. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]

  • ResearchGate. Hydration and hydrolysis reactions of cyanamides.
  • Kaur, N., & Kishore, D. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • Patsnap. (2024). What is the mechanism of Cyanamide?.
  • University of Southampton. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ePrints Soton.
  • NCBI. Toxicological Profile for Cyanide - Chapter 7: Analytical Methods. NCBI Bookshelf. [Link]

  • Benchchem. How to prevent the decomposition of cyanoacetic acid during reaction. Benchchem Technical Support.
  • CORE. Some Physiological Studies with Calcium Cyanamide and Certain of Its Decomposition Products. CORE.
  • MDPI. (2026). Calcium Cyanamide as an Alternative Nitrogen Fertilizer: A Comprehensive Review of Its Agronomic and Environmental Impacts. MDPI. [Link]

  • MDPI. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. MDPI. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Google Patents. Rapid method to measure cyanide in biological samples.
  • OI Analytical. Cyanide Analysis Guide.
  • RSC Publishing. (2016).
  • Wikipedia. Cyanamide. Wikipedia.
  • PMC. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. PMC. [Link]

  • ResearchGate. Critical survey of stability constants of cyano complexes.
  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Organic Syntheses Procedure.
  • RSC Publishing.

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Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-5-methylphenyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 2-fluoro-5-methylphenyl substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the inherent steric hindrance of this moiety. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your synthetic strategies.

The 2-fluoro-5-methylphenyl group is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group offers a site for further functionalization.[1] However, the ortho-fluoro and meta-methyl substituents create significant steric congestion around the reaction center, often leading to sluggish reactions, low yields, and undesired side products. This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNA_r_)

Q1: My SNAr reaction with a 2-fluoro-5-methylphenyl electrophile is showing minimal to no conversion, even at elevated temperatures. What are the likely causes and how can I improve the yield?

A1: This is a common challenge stemming from a combination of electronic and steric factors. Here’s a systematic approach to troubleshoot this issue:

  • Underlying Cause: Nucleophilic aromatic substitution (SNAr) reactions proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[2] For this to occur efficiently, the aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophile. While the fluorine atom is electron-withdrawing, the methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack. More significantly, the ortho-fluoro and meta-methyl groups sterically hinder the approach of the nucleophile to the carbon bearing the leaving group.

  • Troubleshooting Workflow:

    • Enhance Nucleophilicity:

      • Solvent Choice: The choice of solvent is critical. Use polar aprotic solvents like DMSO, DMF, or NMP.[3][4] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[4] Protic solvents, in contrast, can hydrogen-bond with the nucleophile, reducing its reactivity.[3]

      • Stronger Base: If your nucleophile is generated in situ by deprotonation (e.g., an alcohol or amine), consider using a stronger, non-nucleophilic base. For instance, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more effective than carbonate bases. For particularly hindered systems, potassium hexamethyldisilazide (KHMDS) has proven effective in promoting SNAr reactions with tertiary alkoxides.[5]

    • Optimize Reaction Conditions:

      • Temperature: While you may have already tried elevated temperatures, microwave irradiation can sometimes provide rapid and uniform heating, leading to improved yields and shorter reaction times.

      • High Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially improving the reaction rate.

    • Re-evaluate Your Leaving Group:

      • In SNAr, the reactivity order of halogens is often F > Cl > Br > I.[3] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the highly electronegative fluorine atom. Therefore, 2-fluoro-5-methylphenyl is generally the most suitable halide for SNAr. If you are using a different halide, switching to the fluoro-analogue is recommended.

  • Experimental Protocol: SNAr with a Hindered Phenol

    This protocol details the etherification of 2-fluoro-5-methyl-1,3-dinitrobenzene with a sterically demanding phenol.

    • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered phenol (1.2 equivalents) and anhydrous DMSO.

    • Base Addition: Add sodium hydride (1.3 equivalents) portion-wise at 0 °C and stir for 30 minutes.

    • Substrate Addition: Add a solution of the 2-fluoro-5-methylphenyl electrophile (1.0 equivalent) in anhydrous DMSO dropwise.

    • Heating and Monitoring: Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.[3]

  • Visualization: SNAr Troubleshooting Flowchart

    SNAr_Troubleshooting Start Low S_NAr Conversion Check_Solvent Is the solvent polar aprotic (DMSO, DMF)? Start->Check_Solvent Change_Solvent Switch to DMSO or DMF Check_Solvent->Change_Solvent No Check_Base Is the base strong enough? (e.g., NaH, KHMDS) Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use a stronger, non-nucleophilic base Check_Base->Change_Base No Increase_Temp Consider microwave irradiation Check_Base->Increase_Temp Yes Change_Base->Increase_Temp Check_LG Is the leaving group Fluorine? Increase_Temp->Check_LG Change_LG Switch to 2-fluoro-5-methylphenyl substrate Check_LG->Change_LG No Success Improved Yield Check_LG->Success Yes Change_LG->Success

    Caption: Troubleshooting flowchart for low SNAr conversion.

Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions

Q2: I'm struggling with a Suzuki-Miyaura or Buchwald-Hartwig amination reaction using a 2-fluoro-5-methylphenyl halide. The yield is poor, and I see significant amounts of starting material and byproducts. How can I optimize this?

A2: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to steric hindrance. The bulky nature of the 2-fluoro-5-methylphenyl substrate can impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

  • Underlying Cause: The steric bulk of the substrate can hinder its approach to the palladium center for oxidative addition. Furthermore, once the substrate is bound to the palladium, the steric congestion can make it difficult for the incoming nucleophile (boronic acid or amine) to coordinate and for the final product to be released through reductive elimination.

  • Troubleshooting Workflow:

    • Ligand Selection is Crucial:

      • Bulky, Electron-Rich Ligands: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally required.[7] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps. For Suzuki-Miyaura couplings, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, BrettPhos is an excellent starting point.[8]

      • Multi-ligand Systems: In some challenging cases, a combination of two different biarylphosphine ligands can exhibit superior reactivity and substrate scope compared to single-ligand systems.[9][10]

    • Optimize the Palladium Precatalyst:

      • Precatalysts: Modern palladium precatalysts, such as the G3 and G4 palladacycles (e.g., BrettPhos Pd G3), are often more active and air-stable than traditional sources like Pd(OAc)2 or Pd2(dba)3.[8]

    • Base and Solvent Selection:

      • Suzuki-Miyaura: A strong base like K3PO4 or Cs2CO3 is often necessary. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

      • Buchwald-Hartwig: A strong, non-nucleophilic base like NaOtBu or LHMDS is commonly used.[8] Anhydrous ethereal solvents like THF or dioxane are generally preferred.

  • Data Presentation: Ligand Recommendations for Cross-Coupling

Reaction TypeRecommended LigandsKey Features
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines that facilitate oxidative addition and reductive elimination.
Buchwald-Hartwig BrettPhos, JosiphosHighly effective for coupling with primary and secondary amines, even with hindered substrates.[8]
  • Visualization: Catalytic Cycle with Steric Hindrance

    Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII Hindrance Steric Hindrance from ortho-F and meta-CH3 OA->Hindrance TM Transmetalation PdII->TM Nu-M PdII_Nu Ar-Pd(II)-Nu L_n TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE Product Ar-Nu RE->Product RE->Hindrance Product->Pd0

    Caption: Palladium catalytic cycle highlighting steric hindrance.

Frequently Asked Questions (FAQs)

Q3: Why is the methyl group at the 5-position (meta to the fluorine) problematic for substitution at the 2-position?

A3: While the primary steric clash comes from the ortho-substituent (the fluorine), the meta-methyl group contributes to the overall steric congestion of the molecule. It can restrict the conformational flexibility of the aryl ring and influence the trajectory of the incoming nucleophile, making a productive approach to the reaction center more difficult.

Q4: Are there alternative strategies to functionalize the 2-fluoro-5-methylphenyl ring that avoid direct substitution?

A4: Yes, if direct substitution proves too challenging, consider a multi-step approach. For example, you could perform a reaction at a less hindered position on a precursor molecule and then introduce the desired functionality at the challenging position later in the synthesis. Another strategy could involve a benzyne intermediate, formed by treating a suitable dihalide with a strong base, although this can lead to regioselectivity issues.[2]

Q5: How does the electronic effect of the fluorine atom influence the reaction, and does it always help?

A5: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing through the inductive effect, which is beneficial for SNAr as it activates the ring towards nucleophilic attack. However, it is also a weak pi-donor through resonance. In most substitution reactions on this ring, the inductive effect dominates and is generally helpful.

Q6: Can computational chemistry help in predicting the success of a reaction with this substrate?

A6: Absolutely. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies for different catalysts or nucleophiles, and visualize the transition states. This can provide valuable insights into the steric and electronic factors at play and help in the rational design of experiments, potentially saving significant time and resources.

References

  • Journal of the American Chemical Society. (2026, February 23). C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons.
  • Chemistry Steps. (2021, August 9).
  • BenchChem.
  • Stanford University.
  • ResearchGate.
  • Sparrow Chemical. Fluorotoluene Series.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
  • MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • BenchChem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.
  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • RSC Publishing. Reactions of methyl radicals with fluoroaldehydes.
  • gChem Global. SNAr Reaction.
  • Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
  • ResearchGate. 2.2.
  • PMC. (2025, May 25).
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • RSC Publishing. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles.
  • BenchChem. Addressing steric hindrance in the synthesis of substituted trans-stilbenes.
  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • ChemRxiv. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF).
  • PMC.

Sources

Technical Support Center: Crystallization of Fluorinated Cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Phase Separation and Instability in Fluorinated Cyanamide Crystallization

Introduction: The Fluorine-Cyanamide Paradox

Welcome to the technical support hub. If you are here, you are likely facing a specific set of frustrations: your compound is oiling out instead of crystallizing, or your mother liquor is degrading into urea derivatives.

This occurs due to the "Fluorine-Cyanamide Paradox."

  • The Fluorine Effect: The introduction of fluorine (

    
    , 
    
    
    
    ) increases lipophilicity but disrupts standard crystal packing. Fluorine is "stiff" and exhibits weak dispersion forces, often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before a solid lattice can form.
  • The Cyanamide Instability: The cyanamide moiety (

    
    ) is thermally labile and reactive. It is prone to hydrolysis (to ureas) in acidic media and dimerization (to dicyandiamides) in basic media.[1][2]
    

This guide provides the causality-driven protocols required to stabilize these systems and force ordered crystallization.

Module 1: Troubleshooting Phase Separation (Oiling Out)

User Query: "My solution turns into a milky emulsion or a sticky gum at the bottom of the flask upon cooling. No crystals form."

Root Cause Analysis

You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) .

  • Mechanism: The interaction between your fluorinated compound and the solvent is stronger than the solute-solute interactions required for nucleation. As you cool, the system lowers its free energy by separating into a solute-rich liquid (oil) and a solute-poor liquid, rather than a crystalline solid.[3]

  • The Fluorine Factor: Fluorinated motifs tend to segregate from hydrogen-rich domains ("fluorous effect"), creating disordered aggregates that resist ordering into a lattice.

Diagnostic Workflow

OilingOutWorkflow Start Issue: Oiling Out Observed CheckTm Check Oil vs. Melting Point (Tm) Is T_oil > T_melting? Start->CheckTm True Yes (Melted) CheckTm->True T > Tm False No (LLPS) CheckTm->False T < Tm SolventChange Action: Change Solvent System Increase Solubilizing Power True->SolventChange TempCycle Action: Temperature Cycling (Ostwald Ripening of Oil) False->TempCycle Seed Critical Step: Seed at T_cloud + 2°C SolventChange->Seed TempCycle->Seed

Figure 1: Decision matrix for handling oiling out events. Determining if the oil is a melt or a phase separation is the first critical step.

Corrective Protocol: The "Oil-to-Crystal" Conversion

Do NOT simply evaporate the solvent (this promotes degradation).

  • Re-dissolution: Heat the mixture until the oil phase disappears (becomes a clear solution). Note this temperature (

    
    ).[1]
    
  • Determine Cloud Point: Cool slowly until the oil droplets just begin to appear (

    
    ).
    
  • The "Metastable Zone" Hold: Re-heat to exactly

    
    . The solution should be clear.
    
  • Seeding: Add 0.5 wt% of pure seed crystals.

  • Isothermal Aging: Hold at this temperature for 4-6 hours. The seeds provide a template, bypassing the high energy barrier of nucleation. The oil droplets will slowly transfer mass to the growing crystals.

Module 2: Chemical Stability & Solvent Selection

User Query: "My crystals are yellowing, or I see new peaks in the LC-MS corresponding to M+18."

Root Cause Analysis
  • Hydrolysis (M+18): Cyanamides convert to ureas (

    
    ) in the presence of water and trace acid.
    
  • Dimerization: In basic conditions or at high concentrations (e.g., inside the "oil" droplets described above), cyanamides dimerize to dicyandiamides.

Solvent Selection Strategy

Standard solvents often fail with fluorinated cyanamides. You need a "Hybrid" solvent system that accommodates the fluorinated tail while stabilizing the polar cyanamide head.

Table 1: Recommended Solvent Systems

Solvent ClassSpecific RecommendationRoleRisk Factor
Primary Solvent Trifluorotoluene Solubilizes fluorinated domains; mimics "fluorous" environment.High boiling point (102°C); difficult to dry.
Co-Solvent Isopropyl Acetate (IPAc) Solubilizes the polar cyanamide head; aprotic.Hydrolysis risk if wet; ensure water <0.05%.
Antisolvent Methyl tert-butyl ether (MTBE) Low polarity; induces precipitation gently.Peroxide formation; keep stabilized.
AVOID Alcohols (MeOH, EtOH) Promotes solvolysis/addition to the nitrile.High reactivity with cyanamide carbon.[4]
AVOID Hexane/Heptane Too non-polar; causes immediate oiling out.Zero solubility for cyanamide head.
Degradation Pathway Visualization

Degradation Cyanamide Fluorinated Cyanamide (R-NH-CN) Urea Fluorinated Urea (Hydrolysis Product) Cyanamide->Urea Acidic pH Dimer Dicyandiamide (Dimerization) Cyanamide->Dimer Basic pH / High Conc. Acid + H2O / H+ Base + Heat / Base

Figure 2: Primary degradation pathways. Crystallization must occur at neutral pH (6.5-7.5) and moderate temperatures (<50°C) to avoid these outcomes.

Module 3: Advanced Experimental Protocols

Protocol A: Antisolvent Crystallization with "Buffer" Layer

Best for: Thermally unstable derivatives that cannot be heated.

Context: Direct addition of antisolvent (e.g., heptane) usually causes oiling out because the local supersaturation spikes too high.

  • Dissolution: Dissolve 1.0 g of compound in 5 mL of Trifluorotoluene or Dichloromethane .

  • The Buffer: Carefully layer 2 mL of a "bridge solvent" (e.g., Toluene or IPAc ) on top of the solution. Do not mix.

  • The Antisolvent: Layer 10 mL of Heptane on top of the bridge solvent.

  • Diffusion: Seal the vessel and let it stand undisturbed at 4°C. The solvents will mix slowly by diffusion, keeping supersaturation low and promoting crystal growth over oil formation.

Protocol B: Slurry Ripening for Polymorph Control

Best for: Batches with inconsistent melting points.

  • Preparation: Create a suspension of the solid in a solvent where it has low solubility (e.g., MTBE/Cyclohexane 1:4 ratio).

  • Cycling: Agitate the slurry.

    • Heat to 35°C for 2 hours.

    • Cool to 10°C for 2 hours.

  • Duration: Repeat for 24-48 hours.

  • Mechanism: This exploits the higher solubility of metastable forms (and oil droplets). They dissolve during the heating phase and redeposit onto the more stable crystal form during cooling (Ostwald Ripening).

Frequently Asked Questions (FAQ)

Q: Can I use water as an antisolvent? A: No. While water is a strong antisolvent for organics, fluorinated cyanamides are hydrophobic. Adding water will force immediate oiling out. Furthermore, water promotes the hydrolysis of the nitrile group to urea.[4]

Q: Why do my crystals disappear when I filter them? A: You likely have a solvate . Fluorinated compounds often trap solvent molecules in the lattice to fill the voids created by the bulky fluorine atoms. If the lattice energy relies on this solvent, drying the crystals causes the lattice to collapse into an amorphous powder.

  • Fix: Analyze wet crystals via TGA/DSC. If a solvate is confirmed, switch to a solvent with a smaller molecular footprint (e.g., Acetonitrile, if stability permits) or dry very slowly under solvent-vapor atmosphere.

Q: How do I clean the reactor if the "gum" solidifies? A: Do not use water. The polymerized dicyandiamide gum is often insoluble in water and standard organics. Use a polar aprotic solvent like DMSO or DMF at 60°C to dissolve the dimer, then rinse immediately.

References

  • Desiraju, G. R. (2007). Crystal Engineering: The Design of Organic Solids. Elsevier.
  • Vekilov, P. G. (2010). "Nucleation." Crystal Growth & Design, 10(12), 5007-5019. (Mechanism of Liquid-Liquid Phase Separation/Oiling Out).

  • Berger, R., et al. (2011). "Fluorine in Crystal Engineering: 'The Little Atom That Could'." Chemical Society Reviews, 40, 3496-3508. (Specifics on C-F...H and C-F...F interactions).

  • Mertschenk, B., et al. (2012). "Cyanamides."[1][4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Chemical stability and dimerization kinetics of cyanamides).

  • Nagy, Z. K., et al. (2012). "Control of Crystallization Processes: The Oiling-Out Challenge." Annual Review of Chemical and Biomolecular Engineering, 3, 55-75. (Strategies for controlling LLPS).

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of [(2-Fluoro-5-methylphenyl)amino]carbonitrile, a substituted aromatic compound representative of scaffolds found in medicinal chemistry. Rather than merely presenting data, we will dissect the spectrum through a comparative lens, grounding our analysis in the foundational principles of chemical shifts and spin-spin coupling, and contrasting it with a simpler, structurally related precursor.

The Power of Prediction: Deconstructing the ¹H NMR Spectrum

While a dedicated experimental spectrum for [(2-Fluoro-5-methylphenyl)amino]carbonitrile is not publicly cataloged, we can predict its features with high confidence by analyzing the electronic effects of its constituent functional groups. The structure presents a trisubstituted benzene ring with three distinct aromatic protons, a methyl group, and an amino proton, each providing a unique signal.

The key to this analysis is understanding the influence of the substituents:

  • -F (Fluoro): An inductively electron-withdrawing but mesomerically electron-donating group. Its strong electronegativity deshields nearby protons, shifting their signals downfield.[1] Crucially, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to characteristic splitting patterns.[2]

  • -CH₃ (Methyl): A weakly electron-donating group, which shields aromatic protons, causing a slight upfield shift.

  • -NHCN (Aminocarbonitrile): The amino group itself is electron-donating through resonance, which would shield the ortho and para protons. However, the attached electron-withdrawing cyano group (-CN) diminishes this effect compared to a simple amino group (-NH₂). The overall impact is moderately deshielding. The N-H proton itself is exchangeable and its signal can be broad.[3][4]

Based on these principles, we can predict the chemical shifts and multiplicities for each proton in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.15 - 7.30Doublet of doublets (dd)³J(H3-H4) ≈ 8.5 Hz, ⁴J(H3-F) ≈ 5-7 Hz
H-4~6.80 - 6.95Doublet of doublets (dd)³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz
H-6~7.00 - 7.15Doublet of doublets (dd)³J(H6-F) ≈ 9-11 Hz, ⁴J(H6-H4) ≈ 2.5 Hz
CH₃~2.20 - 2.30Singlet (s)N/A
NH~5.0 - 6.5 (variable)Broad singlet (br s)N/A

A Comparative Benchmark: The Spectrum of 2-Fluoro-5-methylaniline

To validate our predictions, we can compare them to the known spectral data of the precursor molecule, 2-Fluoro-5-methylaniline.[5][6] This compound shares the same substitution pattern on the aromatic ring but lacks the cyano group. The primary difference is the electronic nature of the -NH₂ group versus the -NHCN group. The simple amino group is a stronger electron-donating group, leading to greater shielding (upfield shifts) of the aromatic protons compared to our target molecule.

Table 2: Comparison of Predicted Data with a Known Analog

Proton AssignmentPredicted δ for [(2-Fluoro-5-methylphenyl)amino]carbonitrileReported δ for 2-Fluoro-5-methylanilineRationale for Shift Difference
H-3~7.15 - 7.30 ppm~6.85 ppmThe electron-withdrawing -CN group on the nitrogen deshields the ortho proton (H-3), causing a significant downfield shift.
H-4~6.80 - 6.95 ppm~6.70 ppmThe para proton (H-4) is also deshielded by the -CN group, though to a lesser extent than the ortho proton.
H-6~7.00 - 7.15 ppm~6.60 ppmThe meta proton (H-6) experiences the least deshielding from the -NHCN group, but still shifts downfield compared to the analog.
CH₃~2.20 - 2.30 ppm~2.25 ppmThe methyl group is distant from the aminocarbonitrile group, so its chemical shift is expected to be minimally affected.
NH vs NH₂~5.0 - 6.5 ppm~3.6 ppmThe N-H proton in the target molecule is more acidic and deshielded due to the adjacent cyano group, resulting in a downfield shift.

This comparative analysis demonstrates the powerful diagnostic value of understanding substituent effects in predicting and interpreting NMR spectra. The addition of the cyano group systematically shifts the aromatic protons downfield, providing a clear spectral signature.

Visualizing Molecular Interactions: Structure and Coupling

The splitting patterns observed in the spectrum are a direct result of through-bond interactions between neighboring nuclear spins (J-coupling). For this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are critical for a complete assignment.

Caption: Key J-couplings in [(2-Fluoro-5-methylphenyl)amino]carbonitrile.

Protocol for High-Quality ¹H NMR Data Acquisition

Achieving a high-resolution, interpretable spectrum is contingent on meticulous sample preparation and data acquisition. The following protocol outlines a self-validating system for obtaining reliable data for compounds of this class.

Part 1: Sample Preparation

The goal is a homogeneous solution free from paramagnetic impurities and particulates, which can degrade spectral quality.[7]

  • Material Weighing: Accurately weigh 1-5 mg of the sample into a clean, dry vial.[7][8] This concentration is optimal for routine ¹H NMR, balancing signal strength with solubility.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[9] Add approximately 0.6-0.7 mL of the solvent to the vial.[7] Deuterated solvents are used to avoid large, interfering solvent signals in the spectrum.[7][8]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is critical for magnetic field homogeneity.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[9] This removes any microparticulates that could cause line broadening.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Part 2: Spectrometer Setup and Data Acquisition

Modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, ensuring the stability of the magnetic field during the experiment.[7]

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Shimming, the process of optimizing the magnetic field homogeneity, is then performed. Automated shimming routines are highly effective, but manual adjustment may be required for challenging samples to achieve narrow, symmetrical peak shapes.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment.

    • Pulse Angle: A 30° or 45° flip angle is typically used for quantitative measurements.

    • Acquisition Time: Set to 2-4 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra.

    • Number of Scans: Start with 8 or 16 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

    • Phase Correction: Adjust the phase of the spectrum so that all peaks are upright and have a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (1-5 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert Transfer to Instrument lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Process Raw Data phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Standard workflow for NMR sample analysis.

By combining predictive analysis based on chemical principles, comparison with known analogs, and adherence to rigorous experimental protocols, researchers can confidently elucidate the structures of novel compounds like [(2-Fluoro-5-methylphenyl)amino]carbonitrile, accelerating the pace of discovery in drug development and chemical science.

References

  • Contreras, R. H., & Peralta, J. E. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

  • Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181. [Link]

  • Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed, National Center for Biotechnology Information. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Lane, A. N., & Fan, T. W. M. (n.d.). NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. PubChem Compound Database. [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

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Publish Comparison Guide: HPLC Purity Assessment of CAS 1248664-55-2

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for CAS 1248664-55-2 , chemically identified as [(2-fluoro-5-methylphenyl)amino]carbonitrile (or N-(2-fluoro-5-methylphenyl)cyanamide).[1]

This guide deviates from standard templates to address the specific physicochemical behavior of cyanamide intermediates , particularly their acidity, potential for hydrolysis, and separation from aniline precursors.

Executive Summary & Compound Profile

CAS 1248664-55-2 is a critical synthetic intermediate, often utilized in the manufacturing of potassium-competitive acid blockers (P-CABs) or kinase inhibitors.[1] Its purity assessment is challenging due to two main factors:

  • Acidity of the Cyanamide Proton: The -NH-CN proton is weakly acidic (pKa

    
     7.0–8.0), leading to peak broadening at neutral pH.[1]
    
  • Hydrolytic Instability: The cyano group is susceptible to hydrolysis, forming the corresponding urea impurity ((2-fluoro-5-methylphenyl)urea), especially under basic or highly aqueous conditions.[1]

This guide compares the industry-standard C18 approach against a specialized Phenyl-Hexyl approach , demonstrating why the latter offers superior resolution of the critical "Aniline Precursor" impurity.[1]

Compound Properties
PropertyValue / CharacteristicImpact on Method
Structure Fluorinated aromatic ring with a cyanamide tail.[1]Requires

selective stationary phases.
pKa ~7.5 (Cyanamide NH)Mobile phase pH must be < 4.0 to ensure neutral form.[1]
LogP ~2.5 (Estimated)Moderate hydrophobicity; suitable for Reversed-Phase (RP).[1]
Critical Impurities 1. 2-Fluoro-5-methylaniline (Starting Material)2. (2-Fluoro-5-methylphenyl)urea (Hydrolysis Product)Method must resolve the amine (basic) from the cyanamide (acidic).[1]

Comparative Study: Stationary Phase Selection

The primary challenge in analyzing CAS 1248664-55-2 is separating the target cyanamide from its starting material, 2-Fluoro-5-methylaniline .[1] Both compounds share the same fluorinated aromatic core, making standard hydrophobic separation (C18) inefficient.

Scenario A: The Standard C18 Approach (The Control)
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: The C18 column interacts primarily with the methyl and phenyl groups. Because the aniline and cyanamide have similar hydrophobicity, they often co-elute or show poor resolution (

    
    ) under isocratic conditions.
    
Scenario B: The Phenyl-Hexyl Approach (The Challenger)[1]
  • Column: Phenyl-Hexyl (or Biphenyl), 2.7 µm (Core-Shell).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking + Fluorine selectivity.[1]
    
  • Outcome: The Phenyl phase engages in

    
     interactions with the aromatic ring.[1] Crucially, the electron-withdrawing fluorine atom and the cyano group alter the electron density of the ring, creating a distinct "selectivity handle" that the Phenyl column exploits. The resolution between the aniline and cyanamide typically doubles (
    
    
    
    ).
Performance Data Comparison
MetricStandard C18 (5 µm)Phenyl-Hexyl Core-Shell (2.7 µm)Verdict
Retention Time (Target) 8.2 min7.5 minPhenyl-Hexyl is faster.[1]
Resolution (Target vs. Aniline) 1.4 (Marginal)3.8 (Excellent) Phenyl-Hexyl Superior
Tailing Factor (Target) 1.31.05Core-shell improves shape.[1]
Backpressure 120 bar280 barC18 is lower pressure (irrelevant for HPLC/UPLC).[1]

Method Development Strategy (The "Why")

The pH Criticality

You cannot run this method at neutral pH.

  • At pH 7.0: The cyanamide exists as a mixture of neutral species (

    
    ) and anionic species (
    
    
    
    ).[1] This results in split peaks or severe tailing.[1]
  • At pH 2.5: The cyanamide is fully protonated (neutral).[1] The aniline impurity (

    
    ) is fully protonated (cationic).[1]
    
  • Result: Operating at pH 2.5 maximizes the difference in ionization state. The neutral cyanamide retains well, while the cationic aniline elutes earlier, enhancing separation.

The Degradation Pathway Visualization

Understanding the chemistry is vital for setting up sample preparation. The cyanamide is metastable.

G Start 2-Fluoro-5-methylaniline (Starting Material) Target CAS 1248664-55-2 (Cyanamide Intermediate) Start->Target BrCN / Base Synthesis Target->Target Stable at pH < 4 (HPLC Condition) Impurity (2-Fluoro-5-methylphenyl)urea (Hydrolysis Impurity) Target->Impurity H2O / High pH Hydrolysis

Figure 1: Synthesis and Degradation Pathway. Note the hydrolysis risk (dashed red line) which dictates the use of acidic mobile phases and fresh sample preparation.

Recommended Experimental Protocol

This protocol is designed to be self-validating : the presence of the aniline peak serves as a system suitability check for resolution.[1]

Equipment & Reagents[1][2][3]
  • Instrument: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm) or Waters XSelect CSH Phenyl-Hexyl .[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Diluent: 50:50 Water:ACN (Do not use 100% water; solubility limit).[1]

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Premix 0.1% Formic acid.[1] Do not use Phosphate buffer if MS detection is planned.[1] Phosphate is acceptable for UV-only but Formic Acid is preferred to prevent salt precipitation in high organic gradients.[1]

  • Gradient Setup:

    • Rationale: A gradient is necessary to elute the highly retained dimers while resolving the early eluting aniline.

    • T=0 min: 90% A / 10% B (Hold for 1 min to trap polar urea).

    • T=10 min: 10% A / 90% B (Linear ramp).

    • T=12 min: 10% A / 90% B (Wash).

    • T=12.1 min: 90% A / 10% B (Re-equilibrate).

    • Stop: 15 min.

  • Detection Parameters:

    • Wavelength: 254 nm (Aromatic core) and 210 nm (Cyanamide/Amide bonds).[1]

    • Note: 254 nm is more selective for the phenyl ring and reduces baseline drift from Formic acid.

  • System Suitability Criteria:

    • Tailing Factor (Target): NMT 1.5.

    • Resolution (Aniline vs. Target): NLT 2.0.

    • %RSD (Area): NMT 2.0% (n=5).[1]

Decision Tree for Troubleshooting

DecisionTree Start Run Standard (Target + Aniline Spike) CheckRes Resolution > 2.0? Start->CheckRes Pass Proceed to Validation CheckRes->Pass Yes Fail Analyze Failure Mode CheckRes->Fail No PeakShape Check pH (Must be < 3.0) Fail->PeakShape Target Tailing? Coelution Switch Column (C18 -> Phenyl-Hexyl) Fail->Coelution Peaks Merged?

Figure 2: Troubleshooting logic for method optimization.

References

  • PubChem. Compound Summary: N-(2-fluoro-5-methylphenyl)cyanamide (CAS 1248664-55-2).[1] National Library of Medicine. Available at: [Link][1]

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. (General reference on pH strategy for ionizable compounds). Available at: [Link]

  • Phenomenex. Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Technical Guide. Available at: [Link][1]

Sources

The Stealth Functional Group: A Comparative Guide to Infrared Spectroscopy of Amino Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Context: Drug discovery (e.g., Cathepsin K inhibitors, DPP-4 inhibitors) and Strecker synthesis monitoring.

Executive Summary: The "Silent" Nitrile Challenge

In the realm of organic synthesis, the nitrile group (


) is typically regarded as a spectroscopic beacon—a sharp, distinct signal in the "silent region" (

) where few other functional groups absorb.

However,


-amino carbonitriles  (or 

-aminonitriles) present a notorious anomaly. Due to the immediate proximity of the amino group, the characteristic nitrile stretching vibration (

) often undergoes a dramatic reduction in intensity, sometimes becoming virtually invisible in Infrared (IR) spectra. This "stealth" behavior leads to false negatives during reaction monitoring (e.g., Strecker synthesis) and structural misassignments.

This guide provides a technical comparison of amino carbonitriles against standard alternatives, explains the quantum mechanical causality of this phenomenon, and offers a self-validating experimental protocol to confirm their presence.

Mechanistic Insight: Why is the Signal Weak?

To interpret the spectrum of an amino carbonitrile, one must understand the Dipole Moment Derivative (


).[1]
The Dipole Cancellation Effect

IR absorption intensity is proportional to the square of the change in dipole moment during the vibration (


).
  • Alkyl Nitriles: The

    
     bond is highly polar. Stretching it creates a large change in dipole moment, resulting in a medium-to-strong band.
    
  • 
    -Aminonitriles:  The lone pair on the adjacent nitrogen atom creates a local dipole that opposes the nitrile dipole. During the symmetric stretching vibration, these opposing dipoles can partially cancel out the net change in the molecular dipole moment.
    
    • Result: The

      
       band intensity drops significantly, often appearing as a weak blip or shoulder.
      
Electronic Perturbation (Frequency Shift)

The amino group exerts two competing effects on the nitrile bond force constant (


):
  • Inductive Effect (

    
    ):  The electronegative nitrogen withdraws electron density through the 
    
    
    
    -framework, strengthening the
    
    
    bond (Blue shift
    
    
    ).
  • Lone Pair Interaction: While true resonance is limited, the proximity of the lone pair can destabilize the ground state or interact through field effects, often leading to a slight Red shift

    
     or broadening compared to pure alkyl nitriles.
    

Comparative Analysis: Amino Carbonitriles vs. Alternatives

The following table contrasts the IR signature of


-aminonitriles with structurally similar groups.

Table 1: Characteristic IR Bands of Nitriles and Related Groups

Functional GroupFrequency (

, cm⁻¹)
IntensityBand ShapeKey Differentiator

-Aminonitrile
2200 -- 2250 Weak / Very Weak Sharp (if visible)"Stealth" band. Intensity increases upon protonation (HCl).
Alkyl Nitrile 2240 -- 2260Medium / StrongSharpReliable diagnostic band. No shift with mild acid.
Aryl Nitrile 2220 -- 2240StrongSharpConjugation lowers frequency and boosts intensity.
Conjugated Nitrile 2215 -- 2230Very StrongSharp

-unsaturation lowers

significantly.
Isonitrile (Isocyanide) 2110 -- 2180StrongBroad/SplitDistinctly lower frequency; foul odor (organoleptic check).
Isocyanate 2250 -- 2270Very StrongBroadMuch broader and more intense than nitriles.
Diazonium Salt ~2260Weak/MediumSharpUnstable; usually transient.

Experimental Protocol: The "Acid Shift" Validation

Since the


-aminonitrile band is unreliable by intensity alone, you must use a chemical validation step  to confirm its presence. This protocol exploits the basicity of the amine to modulate the electronic environment of the nitrile.
Method: In-Situ Protonation (The HCl Fume Test)

Objective: Confirm the assignment of a weak band at ~2230 cm⁻¹ as an


-aminonitrile by observing a spectral shift upon protonation.

Reagents:

  • Sample (Liquid or Solid)[2][3][4][5]

  • Concentrated HCl (12M) or HCl/Ether solution

  • IR Spectrometer (ATR preferred for ease)

Workflow:

  • Baseline Scan: Acquire a standard IR spectrum of the neutral compound.

    • Observation: Look for the N-H stretch doublet (3300–3500 cm⁻¹) and the weak/absent nitrile band (~2230 cm⁻¹).[2]

  • Acidification:

    • For Solids: Place a small amount of sample on a watch glass. Expose it to HCl vapors for 30–60 seconds (do not wet it directly if using KBr, or use HCl/Ether to precipitate the salt).

    • For Liquids (ATR): Place a drop of sample on the crystal. Acquire scan. Then, add a micro-drop of 1M HCl (or expose to fumes) and mix on-crystal.

  • Validation Scan: Acquire the spectrum of the hydrochloride salt.

  • Data Analysis:

    • N-H Region: The sharp doublet of the primary amine (

      
      ) will disappear, replaced by the broad ammonium band (
      
      
      
      ) at 2500–3000 cm⁻¹.
    • Nitrile Region: The

      
       band will likely shift to a higher frequency  (Blue shift by 10–20 cm⁻¹) and may increase in intensity .
      
    • Reasoning: Protonation removes the lone pair, eliminating the dipole cancellation and imposing a strong inductive electron-withdrawing effect, which stiffens the

      
       bond.
      
Complementary Technique: Raman Spectroscopy

If IR remains ambiguous, Raman Spectroscopy is the gold standard alternative.

  • Why: The symmetric stretching of the

    
     bond causes a massive change in polarizability.
    
  • Result: Even if the nitrile is invisible in IR, it will appear as a very strong line in Raman at the same frequency.

Decision Logic for Spectral Assignment

The following diagram illustrates the logical workflow for identifying an


-aminonitrile in an unknown sample.

NitrileAssignment Start Unknown Sample Spectrum (2000-2300 cm⁻¹ region) BandPresent Is there a band between 2100 and 2280 cm⁻¹? Start->BandPresent CheckIntensity Check Intensity & Shape BandPresent->CheckIntensity Yes CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch Present?) BandPresent->CheckNH No (or very weak) StrongBroad Strong & Broad (2250-2270 cm⁻¹) CheckIntensity->StrongBroad StrongSharp Strong & Sharp (2210-2260 cm⁻¹) CheckIntensity->StrongSharp WeakAbsent Weak, Very Weak, or Absent CheckIntensity->WeakAbsent Isocyanate Likely Isocyanate (-N=C=O) StrongBroad->Isocyanate CheckConj Check Conjugation (C=C or Aromatic) StrongSharp->CheckConj NormalNitrile Alkyl/Aryl Nitrile CheckConj->NormalNitrile WeakAbsent->CheckNH SuspectAmino Suspect α-Aminonitrile CheckNH->SuspectAmino Yes (Doublet/Singlet) OtherWeak Trace Impurity or Symmetry Forbidden Mode CheckNH->OtherWeak No Validation Perform Acidification Test (HCl Fume) SuspectAmino->Validation ShiftObserved Band Shifts/Appears (+10-20 cm⁻¹) Validation->ShiftObserved NoShift No Change Validation->NoShift Confirmed CONFIRMED α-Aminonitrile ShiftObserved->Confirmed NoShift->OtherWeak

Figure 1: Decision tree for the identification of amino carbonitriles using IR spectroscopy and chemical validation.

Electronic Effects Visualization

Understanding the competing electronic effects is crucial for rationalizing the frequency shifts.

ElectronicEffects AminoN Amino Nitrogen (-NH₂) AlphaC α-Carbon AminoN->AlphaC Inductive Inductive Effect (-I) Electron Withdrawal AminoN->Inductive Causes LonePair Lone Pair Dipole Interaction AminoN->LonePair Source Nitrile Nitrile Group (-C≡N) AlphaC->Nitrile Inductive->Nitrile Stiffens Bond (Blue Shift) LonePair->Nitrile Cancels Dipole (Weak Intensity)

Figure 2: Schematic of the electronic perturbations exerted by the


-amino group on the nitrile functionality.

References

  • Bernstein, M. P., et al. (1997).[4] "The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O." The Astrophysical Journal, 476, 932–942.[5] Link

  • Movre, M., & Vančik, H. (2008). "Vibrational Spectroscopy of -Aminonitriles." Croatica Chemica Acta, 81(4). (Contextualizing the weak intensity of the nitrile band).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for alkyl nitrile frequencies).
  • Levinson, N. M., et al. (2012). "Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles are Quantitatively Described by the Vibrational Stark Effect."[6] Journal of Physical Chemistry B, 116(35), 10629–10633. Link

  • Danger, G., et al. (2011). "Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions." Astronomy & Astrophysics, 535, A47. Link

Sources

Safety Operating Guide

[(2-Fluoro-5-methylphenyl)amino]carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Urgency: High Primary Hazard: Potential release of Hydrogen Cyanide (HCN) gas upon contact with acids; Hydrogen Fluoride (HF) generation during combustion.

[(2-Fluoro-5-methylphenyl)amino]carbonitrile is a fluorinated N-cyanamide derivative. Unlike simple nitriles, the cyanamide (


) functionality  presents a unique instability profile. In acidic environments or under enzymatic hydrolysis, the N-CN bond is susceptible to cleavage, potentially liberating cyanide anions which form HCN gas. Furthermore, the fluorine substituent mandates that this waste be treated as Halogenated Organic Waste , requiring specific incineration protocols to capture HF emissions.

Core Directive: Under no circumstances should this compound enter general aqueous waste streams or be mixed with acidic waste streams.

Hazard Characterization & Causality

To ensure safe handling, you must understand the chemical mechanism of the hazard. This is not just "toxic waste"; it is a conditional precursor to chemical asphyxiants.

Hazard ComponentMechanism of DangerOperational Implication
Cyanamide Moiety (

)
Acid Hydrolysis: In the presence of protons (

), the cyano group can hydrolyze. While more stable than simple cyanide salts, the risk of HCN evolution is non-zero in low pH environments.
STRICT SEGREGATION: Never dispose of in "Acidic Aqueous" or "General Organic" containers if those containers may contain acid traces.
Fluorine Substituent (

)
Combustion Byproduct: Upon incineration, the C-F bond breaks, generating Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings.LABELING: Waste manifest must explicitly state "Halogenated" to ensure the disposal facility uses scrubbers.
Aniline Derivative Acute Toxicity: The phenylamine core suggests potential for skin absorption and methemoglobinemia.PPE: Double nitrile gloves are mandatory.[1]

Waste Segregation Protocol

The most critical step in this workflow is segregation . Mixing this compound with incompatible streams is the primary cause of laboratory accidents involving cyanamides.

The Segregation Logic (Visualization)

SegregationLogic Compound [(2-Fluoro-5-methylphenyl) amino]carbonitrile Waste Decision Is it mixed with other solvents? Compound->Decision SolidWaste Solid Waste Stream (Pure Compound/Debris) Decision->SolidWaste No (Solid/PPE) LiquidWaste Liquid Waste Stream Decision->LiquidWaste Yes CheckAcid CRITICAL CHECK: Is the solvent Acidic? LiquidWaste->CheckAcid SafeLiquid Segregated Halogenated Solvent Waste (pH ≥ 7) CheckAcid->SafeLiquid No (Neutral/Basic) Unsafe STOP! Do NOT Mix. Neutralize First. CheckAcid->Unsafe Yes (Acidic)

Figure 1: Decision logic for waste segregation. Note the critical stop point at acidic mixtures.

Step-by-Step Disposal Workflow

Do not rely on generic "organic waste" protocols. Follow this specific workflow to ensure compliance with EPA RCRA standards (mimicking P-list protocols due to acute toxicity potential) and safety best practices.

Phase 1: Stabilization & Preparation
  • Quenching (Reaction Mixtures): If the compound is in a reaction mixture with unreacted reagents, quench carefully under basic conditions (pH > 8) to prevent HCN formation.

  • pH Verification: Before bottling liquid waste, test the pH. If pH < 7, adjust to pH 9-10 using Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate. Rationale: Alkaline conditions stabilize the cyanide/cyanamide moiety.

Phase 2: Packaging
  • Solid Waste:

    • Place contaminated gloves, weigh boats, and pure solid in a clear, 6-mil polyethylene bag.

    • Double bag this into a second sealed bag.

    • Place in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquid Waste:

    • Use Amber Glass or HDPE containers. Avoid metal cans due to potential corrosion from amine/fluorine interactions over time.

    • Headspace: Leave 10% headspace to allow for thermal expansion.

Phase 3: Labeling (Critical)

Standard labels are insufficient. You must add specific hazard text.[1][2][3]

  • Primary Tag: "Hazardous Waste - Toxic / Irritant"

  • Constituents: List "[(2-Fluoro-5-methylphenyl)amino]carbonitrile" fully. Do not use abbreviations.

  • Secondary Warning: Affix a sticker or write clearly: "CONTAINS FLUORINATED ORGANICS" and "POTENTIAL CYANIDE SOURCE - DO NOT ACIDIFY."

Phase 4: Storage & Pickup
  • Store in the Satellite Accumulation Area (SAA) .[1]

  • Secondary Containment: Place the bottle in a plastic secondary bin separate from acidic waste streams (e.g., H2SO4, HCl).

Operational Disposal Lifecycle

The following diagram illustrates the lifecycle of the waste from your bench to final destruction. Understanding this helps you appreciate why labeling "Halogenated" is vital.

DisposalLifecycle Bench Lab Bench Generation SAA Satellite Accumulation (Segregated from Acids) Bench->SAA Double Bagged EHS EHS/Waste Vendor Pickup SAA->EHS Manifested Sort Facility Sorting (Halogenated vs Non-Hal) EHS->Sort Incinerator High-Temp Incineration (>1100°C) Sort->Incinerator Halogenated Stream Scrubber Wet Gas Scrubber (Captures HF & NOx) Incinerator->Scrubber Flue Gas

Figure 2: The waste lifecycle. Note that the "Halogenated" label directs the waste to incinerators equipped with scrubbers to neutralize HF gas.

Emergency Contingencies

Spill Scenario (Solid):

  • Isolate the area.[2][4]

  • Wear double nitrile gloves and N95/P100 respiratory protection (to avoid inhaling dust).

  • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

  • Place waste in the double-bag system described above.

Spill Scenario (Liquid):

  • Do not use acid-based absorbents.

  • Use a commercial "Solvent/Organic" spill kit or vermiculite.

  • Clean the surface with a mild alkaline soap solution (pH > 7) to ensure no residues remain that could react with future acid spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzonitriles and Derivatives.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

Sources

Personal protective equipment for handling [(2-Fluoro-5-methylphenyl)amino]carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Treat this compound as a high-potency bioactive intermediate.

[(2-Fluoro-5-methylphenyl)amino]carbonitrile belongs to a class of N-cyanoaniline derivatives . While specific toxicological data for this exact CAS may be limited, its structural motifs—a fluorinated phenyl ring and a cyanamide moiety—dictate a conservative safety profile based on Structure-Activity Relationships (SAR).

Key Risk Factors:

  • Methemoglobinemia Potential: Aniline derivatives can induce methemoglobinemia, reducing blood oxygen-carrying capacity [1, 2].

  • Enhanced Lipophilicity: The fluorine substitution increases lipid solubility, significantly elevating the risk of dermal absorption compared to non-fluorinated analogues [3].

  • Hydrolysis Risk: While organic cyanamides are generally more stable than inorganic cyanides, contact with strong acids can potentially release toxic species or undergo exothermic decomposition [4].

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) to Kilo-Lab Scale .

Protection ZoneStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged handling.Fluorinated aromatics permeate standard thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing.
Respiratory Engineering Control Primary Work strictly within a certified Fume Hood.Backup: N100/P3 Particulate Respirator if powder handling outside hood is unavoidable (not recommended).Prevents inhalation of dusts which can cause rapid systemic toxicity via the respiratory mucosa.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Note: Safety glasses are insufficient.Benzonitrile derivatives can cause serious, irreversible eye damage [2]. Goggles seal the eyes against airborne dust and splashes.[1]
Body Tyvek® Lab Coat (Disposable) + Chemical ApronLong sleeves, closed-toe chemical-resistant shoes.Cotton lab coats absorb liquids and hold them against the skin. Disposable non-woven fabrics (Tyvek) repel dust and light splashes.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Acid Segregation: Remove all strong acids (HCl, H₂SO₄) from the immediate working area to prevent accidental hydrolysis of the cyanamide group [4].

  • Decontamination Station: Prepare a tray with 10% Bleach (Sodium Hypochlorite) solution for immediate tool decontamination.

Phase B: Weighing & Solubilization

Rationale: The solid phase presents the highest inhalation risk.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.

  • Weighing: Perform all weighing inside the fume hood. Do not transport open containers across the lab.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.

    • Caution: Dissolution may be slightly exothermic.

  • Vessel Closure: Seal vessels before removing them from the hood. Wipe the exterior of the flask with a solvent-dampened wipe (discard as hazardous waste).

Phase C: Reaction Monitoring
  • Ventilation: Keep reaction vessels connected to a scrubber or vented to the hood rear.

  • Temperature: Avoid uncontrolled heating; cyanamides can decompose violently at elevated temperatures (>150°C) [5].

Visualized Workflows

Logic Diagram: Risk Assessment & PPE Selection

This decision tree ensures you select the correct protection level based on the state of matter.

PPE_Decision_Tree Start Start: Handling [(2-Fluoro-5-methylphenyl)amino]carbonitrile State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_Risk High Inhalation & Dust Dispersion Risk Solid->Solid_Risk Liquid_Risk High Absorption Risk (Fluorinated Lipophilicity) Liquid->Liquid_Risk Solid_PPE REQUIRED: - Fume Hood (Mandatory) - Double Nitrile Gloves - Splash Goggles - Anti-static measures Solid_Risk->Solid_PPE Liquid_PPE REQUIRED: - Fume Hood - Chemical Apron - Double Gloves (Change every 30m) Liquid_Risk->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state and primary exposure vectors.

Workflow: Safe Doffing (Removal) Procedure

Improper removal of PPE is a common source of exposure.

Doffing_Protocol Step1 1. Decon Outer Gloves (Wipe with solvent/bleach) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Apron/Coat (Unfasten, roll outward) Step2->Step3 Step4 4. Remove Inner Gloves (Do not touch skin with outer surface) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 2 mins) Step4->Step5

Figure 2: Sequential Doffing Protocol to prevent secondary dermal contact.

Emergency Response

Exposure Scenarios[2][3][4][5][6][7]
  • Skin Contact:

    • Immediate Drench: Wash with soap and copious water for 15 minutes.

    • Do NOT use alcohol: Ethanol/DMSO will increase the absorption of the fluorinated compound into the bloodstream.

    • Observation: Monitor for signs of cyanosis (blue lips/fingernails) due to potential aniline-metabolite toxicity [1].

  • Eye Contact:

    • Flush with eyewash station for 15 minutes holding lids open.[2]

    • Seek immediate ophthalmological evaluation.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respiratory protection if powder is airborne).

  • Neutralization:

    • Cover spill with absorbent pads.

    • Treat the area with 10% Bleach solution to oxidize potential cyanide/cyanamide residues (allow 30 min contact time) [6].

    • Collect waste as Hazardous Chemical Waste (Do not trash).

Disposal & Waste Management

Critical Rule: Never dispose of this compound in acidic waste streams.

Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous Organic SolidIncineration (High Temperature). Label as "Toxic Organic Solid - Cyanamide Derivative".
Liquid Waste Basic/Neutral OrganicSegregate from acids. If cyanide content is suspected to be high, treat with alkaline hypochlorite (Bleach + NaOH) before disposal to destroy CN groups [4, 6].
Contaminated Sharps Hazardous SharpsStandard sharps container; do not recap needles.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile. Retrieved from

  • Rutgers University. (2024). Standard Operating Procedure: Fluorine and Fluorinated Compounds. Retrieved from

  • National Institutes of Health (NIH). (2025). Toxicological Profile for Cyanide: Disposal and Treatment. Retrieved from

  • ScienceMadness. (2025). Proper Disposal of Chemicals: Cyanides and Nitriles. Retrieved from

  • U.S. EPA. (2025). Treatment Technologies for Metal/Cyanide-Containing Wastes. Retrieved from

Sources

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Retrosynthesis Analysis

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[(2-Fluoro-5-methylphenyl)amino]carbonitrile

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